E3 ligase Ligand 50
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxyethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17) |
Clave InChI |
DCVGJWLRLHOOFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Foundational & Exploratory
E3 Ligase Ligand 50: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 50 is a specific small molecule that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its primary application in biomedical research and drug discovery is as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This compound serves as the anchor that recruits the CRBN E3 ligase, initiating the degradation cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the context of targeted protein degradation, with a focus on its use in the synthesis of PROTAC BTK Degrader-10.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2758531-98-3 | [1][2] |
| Molecular Formula | C12H14N2O3 | [1] |
| Molecular Weight | 234.25 g/mol |
Mechanism of Action: The PROTAC Approach
This compound is integral to the function of PROTACs that utilize the Cereblon E3 ligase. The general mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The signaling pathway for a PROTAC utilizing this compound to degrade a target protein, such as Bruton's tyrosine kinase (BTK), is as follows:
-
Ternary Complex Formation: The PROTAC molecule, which consists of this compound linked to a BTK-binding ligand, simultaneously binds to both the CRBN E3 ligase and the BTK protein. This results in the formation of a ternary complex (BTK-PROTAC-CRBN).
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the BTK protein.
-
Polyubiquitination: A chain of ubiquitin molecules is attached to the BTK protein, marking it for degradation.
-
Proteasomal Degradation: The polyubiquitinated BTK protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Recycling: The PROTAC molecule is then released and can bind to another BTK protein and CRBN E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway of a PROTAC Utilizing this compound
Caption: Mechanism of PROTAC-mediated protein degradation.
Application in PROTAC BTK Degrader-10
This compound is specifically mentioned for its use in the synthesis of PROTAC BTK Degrader-10.[1][2] Bruton's tyrosine kinase is a clinically validated target in various B-cell malignancies. The development of BTK-degrading PROTACs offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.
Quantitative Data
| Parameter | Description | Example Value (for a different BTK PROTAC) |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 0.5 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or E3 ligase. | 2.28 nM (to BTK) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be performed to characterize a PROTAC such as BTK Degrader-10, synthesized using this compound.
Synthesis of PROTAC BTK Degrader-10
While the exact synthesis protocol for PROTAC BTK Degrader-10 is proprietary and likely detailed in patent EP4249073, a general synthetic workflow for creating a PROTAC involves three main steps:
-
Synthesis of the E3 Ligase Ligand with a Linker Attachment Point: This would involve the synthesis of this compound with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at a suitable position for linker attachment.
-
Synthesis of the Target Protein Ligand with a Linker Attachment Point: A known BTK inhibitor would be similarly functionalized with a complementary reactive group.
-
Linker Conjugation: The functionalized E3 ligase ligand and the target protein ligand are then coupled together via a chemical linker. The nature and length of the linker are critical for optimal ternary complex formation and degradation efficacy.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and in vitro evaluation.
Western Blot Analysis for BTK Degradation
This is a standard immunoassay to quantify the amount of a specific protein in a sample.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8)
-
PROTAC BTK Degrader-10
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with increasing concentrations of PROTAC BTK Degrader-10 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation at each PROTAC concentration.
Quantitative Proteomics for Selectivity Profiling
To assess the selectivity of the PROTAC, a global proteomics approach can be employed.
Protocol:
-
Sample Preparation: Treat cells with PROTAC BTK Degrader-10 at a concentration that gives maximal BTK degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A selective degrader will show a significant decrease only in the level of the target protein (BTK) and potentially its known downstream effectors.
Conclusion
This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its application in the synthesis of PROTAC BTK Degrader-10 highlights its potential in creating novel therapeutics for diseases driven by aberrant kinase activity. The methodologies described provide a framework for the synthesis and evaluation of such targeted protein degraders, which are poised to become a significant modality in modern drug discovery. Further research and public disclosure of data from studies involving this compound will be crucial for a more comprehensive understanding of its full potential and optimization in future PROTAC design.
References
An In-depth Technical Guide to E3 Ligase Ligand 50: A Cereblon-Recruiting Moiety for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of E3 Ligase Ligand 50, a small molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs), this ligand facilitates the targeted degradation of specific proteins of interest. This document details its chemical structure, physicochemical properties, and its role in the broader context of the ubiquitin-proteasome system. Furthermore, it furnishes detailed experimental protocols for the synthesis of PROTACs incorporating this ligand, and for the subsequent evaluation of target protein degradation, ternary complex formation, and in vitro ubiquitination. The logical framework for PROTAC development and evaluation is also visualized to aid researchers in this field.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This compound is a ligand for the E3 ligase Cereblon, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] It serves as a crucial building block for the synthesis of PROTACs, such as BTK Degrader-10.[1] By incorporating this ligand, researchers can direct the potent degradative capacity of Cereblon towards specific therapeutic targets.
Chemical Structure and Physicochemical Properties
The chemical identity and properties of this compound are fundamental to its function and to the overall characteristics of the resulting PROTAC.
Chemical Structure:
The chemical structure of this compound is (4-(2-hydroxyethyl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione. Its structure is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its use in chemical synthesis and for the drug-like properties of the final PROTAC.
| Property | Value | Reference |
| CAS Number | 2758531-98-3 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| SMILES | OCCC1=CC=C(C=C1)N2C(=O)NC(=O)CC2 | [1] |
Table 1: Physicochemical properties of this compound.
Mechanism of Action: The Role in PROTAC-Mediated Degradation
This compound functions as the Cereblon-recruiting moiety within a PROTAC. The general mechanism of action for a PROTAC utilizing this ligand is a cyclical process that results in the catalytic degradation of the target protein.
References
E3 ligase Ligand 50 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of E3 Ligase Ligands for Targeted Protein Degradation
Introduction
E3 ubiquitin ligases are a large family of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. They are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This polyubiquitination marks the protein for degradation by the proteasome.[] Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that harnesses the cell's natural disposal system to eliminate disease-causing proteins.[2] This approach often utilizes heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ligase into close proximity.[3]
A critical component of these degraders is the E3 ligase ligand, a small molecule that binds to a specific E3 ligase, effectively "hijacking" it to ubiquitinate a new protein of interest (POI).[] While over 600 E3 ligases are known, only a handful have been successfully recruited for TPD due to the limited availability of well-characterized, high-affinity small molecule ligands.[4] This guide provides a comprehensive overview of the core mechanism of action of E3 ligase ligands, focusing on their role within PROTACs, and details the experimental methods used to characterize their activity.
Core Mechanism of Action: PROTAC-Mediated Degradation
The primary mechanism of action for an E3 ligase ligand within a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex, a key event that brings the target protein and the E3 ligase together.[] The process can be broken down into the following key steps:
-
Binding and Ternary Complex Formation : A PROTAC molecule, composed of a ligand for the POI and a ligand for an E3 ligase connected by a flexible linker, enters the cell. The two ends of the PROTAC simultaneously bind to the POI and an E3 ligase, forming a "target protein - PROTAC - E3 ubiquitin ligase" ternary complex.[] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Proximity-Induced Ubiquitination : The formation of the ternary complex brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to lysine residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin chain, which acts as a "degradation tag".[]
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome.[] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are released and can participate in further degradation cycles.
Quantitative Data on E3 Ligase Ligands and PROTACs
The efficacy of a PROTAC is evaluated using several key metrics, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the ligand to the E3 ligase is often measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| PROTAC / Ligand | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | IC50 | Reference |
| ARV-471 | CRBN | Estrogen Receptor α (ERα) | MCF-7 | 1.8 nM | >90% | - | [6] |
| ARD-61 | VHL | Androgen Receptor (AR) | VCaP | 1.0 nM | >90% | - | [6] |
| GP262 | VHL | PI3Kγ / mTOR | MDA-MB-231 | 42.23 nM (PI3Kγ) / 45.4 nM (mTOR) | 88.6% (PI3Kγ) / 74.9% (mTOR) | - | [7] |
| NJH-1-106 | FEM1B | BRD4 | - | 250 nM | 94% | - | [5] |
| CCW 16 | RNF4 | - | - | - | - | 1.8 µM | [5] |
| EN219 | RNF114 | - | - | - | - | 470 nM | [5] |
Key E3 Ligases and Their Ligands
While many E3 ligases exist, the development of TPD agents has been dominated by ligands for a select few.
-
Cereblon (CRBN) : Ligands for CRBN are derived from thalidomide and its analogs, such as pomalidomide and lenalidomide.[5] These are among the most widely used ligands in PROTAC design, with numerous CRBN-based PROTACs entering clinical trials.[8]
-
Von Hippel-Lindau (VHL) : VHL ligands are typically derived from the peptide sequence that binds to VHL, with modifications to improve cell permeability and binding affinity.[5] VHL-based PROTACs are also extensively used and have shown high efficiency in degrading target proteins.[4]
-
Mouse double minute 2 homolog (MDM2) : MDM2 is an E3 ligase that regulates the tumor suppressor p53. Ligands for MDM2, such as nutlin-based compounds, have been incorporated into PROTACs, though their use can be associated with complex biological effects due to the central role of p53.[4]
-
Inhibitor of Apoptosis Proteins (IAPs) : IAP ligands, like bestatin and LCL161, have been used to recruit cIAP1 for targeted degradation.
-
Emerging E3 Ligases : Research is actively expanding the toolbox of recruitable E3 ligases. Novel ligands have been developed for ligases such as RNF4, RNF114, KEAP1, DCAF1, and FEM1B, offering the potential to overcome resistance and improve tissue selectivity.[5]
Experimental Protocols
Validating the mechanism of action of an E3 ligase ligand-based degrader requires a series of biochemical and cell-based assays.
In Vitro Ubiquitination Assay
This assay directly tests the ability of a PROTAC to induce the ubiquitination of the target protein in a controlled, cell-free environment.
-
Objective : To confirm that the PROTAC facilitates the E3 ligase-mediated transfer of ubiquitin to the POI.
-
Materials :
-
Purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the POI and ubiquitin.[4]
-
-
Procedure :
-
Combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified POI.
-
Add the PROTAC at various concentrations (include a no-PROTAC control).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to the polyubiquitinated protein. A parallel blot can be probed with an anti-ubiquitin antibody.[4]
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism.
-
Objective : To quantify the formation of the ternary complex in the presence of the PROTAC.
-
Materials :
-
Purified, tagged versions of the POI and E3 ligase (e.g., His-tagged, GST-tagged).
-
Fluorescently labeled antibodies or detection reagents specific for the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST for TR-FRET).
-
PROTAC of interest.
-
Assay buffer.
-
-
Procedure :
-
Combine the tagged POI, tagged E3 ligase, and the PROTAC in an assay plate.
-
Incubate to allow complex formation.
-
Add the fluorescently labeled detection reagents.
-
Measure the FRET signal. An increased signal indicates that the donor and acceptor fluorophores are in close proximity, confirming the formation of the ternary complex.
-
Cellular Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Objective : To determine the DC50 and Dmax of a PROTAC in a cellular context.
-
Materials :
-
Cell line expressing the POI.
-
Cell culture medium and supplements.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[4]
-
Western blot apparatus and antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
-
Procedure :
-
Plate cells and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a membrane and perform Western blotting using an antibody against the POI.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the extent of protein degradation at each PROTAC concentration.
-
Co-Immunoprecipitation (Co-IP) Assay
Co-IP assays can be used to confirm the formation of the ternary complex within cells and to demonstrate increased ubiquitination of the target.
-
Objective : To show that the PROTAC induces an interaction between the POI and the E3 ligase, leading to POI ubiquitination.
-
Procedure :
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the lysate with an antibody against the POI to pull down the POI and any interacting proteins.
-
Analyze the immunoprecipitated proteins by Western blot. Probing with an antibody for the E3 ligase confirms the POI-E3 interaction, while probing with an anti-ubiquitin antibody demonstrates increased ubiquitination of the POI.[7]
-
Conclusion
E3 ligase ligands are the cornerstone of many targeted protein degradation strategies, enabling the specific elimination of disease-relevant proteins. Their mechanism of action relies on the elegant hijacking of the cell's own ubiquitin-proteasome system through the formation of a productive ternary complex. The choice of E3 ligase and the design of its corresponding ligand are critical decisions in the development of potent and selective degraders.[4] As the repertoire of validated E3 ligase ligands expands, so too will the potential to target a wider range of proteins and overcome existing therapeutic challenges. A thorough understanding of the underlying mechanism, coupled with rigorous experimental validation, is essential for advancing this promising modality from the laboratory to the clinic.[4]
References
- 2. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Binding of Novel Ligands to the Cereblon E3 Ligase: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a critical substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4CRBN.[1][2][3] This complex plays a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. The modulation of CRBN activity by small molecules has emerged as a powerful therapeutic strategy, particularly in the context of targeted protein degradation. This guide provides a detailed technical overview of the binding of novel ligands, exemplified here as "Ligand 50," to the Cereblon E3 ligase, focusing on the core biophysical and biochemical interactions that underpin this process.
The interaction between a ligand and Cereblon can induce a conformational change in the protein, creating a novel protein-protein interaction surface. This new surface can then recruit proteins that are not endogenous substrates of CRBN, leading to their ubiquitination and degradation. This "molecular glue" mechanism is the basis for the therapeutic effect of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][5]
Core Signaling Pathway: Ligand-Mediated Protein Degradation
The binding of a ligand to Cereblon initiates a cascade of events leading to the degradation of a target protein. This signaling pathway is a cornerstone of technologies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.
Caption: Ligand 50 binds to Cereblon, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of a target protein.
Quantitative Analysis of Ligand-Cereblon Binding
The affinity and kinetics of a ligand's interaction with Cereblon are critical parameters that determine its efficacy. Various biophysical techniques are employed to quantify these interactions. Below is a summary of binding affinities for several well-characterized Cereblon ligands.
| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Inhibition Assay | [4] |
| Lenalidomide | 268.6 nM (IC50) | Fluorescence Polarization | [6] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [6] |
| Iberdomide (CC-220) | ~150 nM (IC50) | Cereblon-binding affinity assay | [4] |
| CC-885 | Potent CRBN modulator | Not specified | [4] |
| CC-90009 | GSPT1-selective CRBN modulator | Not specified | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of ligand-Cereblon interactions. The following sections outline common experimental protocols.
Fluorescence Polarization (FP) Binding Assay
This competitive assay measures the displacement of a fluorescently labeled ligand from Cereblon by a test compound.
Workflow:
Caption: A typical workflow for a fluorescence polarization-based competitive binding assay to determine the IC50 of a test ligand.
Detailed Steps:
-
Reagent Preparation : Purified recombinant Cereblon/DDB1 complex is diluted in the assay buffer. A fluorescently labeled Cereblon binder, such as Bodipy-thalidomide, is also prepared in the assay buffer.[6] The test compound, "Ligand 50," is serially diluted to create a range of concentrations.
-
Incubation : The Cereblon/DDB1 complex is incubated with the fluorescent probe in a microtiter plate to allow for binding equilibrium to be reached.
-
Competition : The serially diluted "Ligand 50" is added to the wells containing the Cereblon-probe complex. The plate is incubated to allow the test compound to compete with the fluorescent probe for binding to Cereblon.
-
Measurement : The fluorescence polarization of each well is measured using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Data Analysis : The fluorescence polarization values are plotted against the logarithm of the "Ligand 50" concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation : A solution of purified Cereblon is placed in the sample cell of the calorimeter. A solution of "Ligand 50" is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration : A series of small, precise injections of "Ligand 50" are made into the Cereblon solution.
-
Heat Measurement : The heat change upon each injection is measured. As Cereblon becomes saturated with the ligand, the heat change per injection decreases.
-
Data Analysis : The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Cell-Based Target Engagement Assay
This assay evaluates the ability of a ligand to bind to Cereblon within a cellular context.
Principle: This assay often relies on a PROTAC that induces the degradation of a reporter protein (e.g., HDAC6) by recruiting it to Cereblon. A test ligand that binds to Cereblon will compete with the PROTAC, thereby preventing the degradation of the reporter protein.
Procedure:
-
Cell Treatment : Cells are treated with a fixed concentration of the reporter-degrading PROTAC in the presence of varying concentrations of the test ligand ("Ligand 50").
-
Lysis and Detection : After an incubation period, the cells are lysed, and the levels of the reporter protein are quantified, typically by Western blot or an ELISA-based method.
-
Analysis : An increase in the reporter protein level in the presence of "Ligand 50" indicates that the test ligand is engaging with Cereblon in the cellular environment.
Structural Insights into Ligand Binding
The binding of ligands to Cereblon occurs within a specific hydrophobic pocket. The interaction is typically characterized by hydrogen bonds between the glutarimide moiety of the ligand and key residues in Cereblon, such as His380 and Trp382.[1][2] The solvent-exposed parts of the ligand can be modified to recruit different target proteins, which is the fundamental principle behind the design of novel molecular glues and PROTACs.[3]
Conclusion
The interaction between small molecule ligands and the Cereblon E3 ligase is a highly dynamic and specific process that can be harnessed for therapeutic benefit. A thorough understanding of the binding kinetics, thermodynamics, and structural basis of this interaction is paramount for the rational design of novel protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive characterization of novel Cereblon ligands like "Ligand 50," paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of E3 ligase Ligand 50, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound, identified as 3-(4-(2-hydroxyethoxy)phenyl)piperidine-2,6-dione , is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details its discovery, a plausible synthetic pathway, and key experimental protocols for its characterization and application in targeted protein degradation. Furthermore, it visualizes the core mechanisms and workflows associated with this class of molecules.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The selection of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most widely exploited E3 ligases in PROTAC design.
This compound (CAS: 2758531-98-3) is a Cereblon ligand that has been utilized in the synthesis of potent PROTACs, such as BTK Degrader-10.[1] Its discovery is part of the broader effort to expand the chemical toolbox of E3 ligase ligands to create novel protein degraders.
Discovery and Physicochemical Properties
The discovery of this compound is associated with the development of novel pyrimidine-based Bruton's tyrosine kinase (BTK) degraders, as detailed in patent EP4249073. This work aimed to create effective BTK degraders for conditions such as chronic lymphocytic leukemia.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3-(4-(2-hydroxyethoxy)phenyl)piperidine-2,6-dione |
| CAS Number | 2758531-98-3 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| SMILES | OCCC1=CC=C(C=C1)N2C(=O)NC(=O)CC2 |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly available literature, a general synthetic scheme can be inferred from patent literature (EP4249073) and established chemical methodologies for similar piperidine-2,6-dione derivatives. The synthesis would likely involve the coupling of a suitably protected 3-bromopiperidine-2,6-dione with a boronic acid or ester derivative of 4-(2-hydroxyethoxy)phenyl under Suzuki coupling conditions, followed by deprotection.
Quantitative Data
Table 2: Binding Affinities of Reference Cereblon Ligands
| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |
| Pomalidomide | TR-FRET | ~6.4 nM (IC50) | [2] |
| Thalidomide | SPR | ~250 nM (Kd) | |
| Iberdomide (CC-220) | TR-FRET | ~150 nM (IC50) |
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the test compound dilutions into the wells of the 384-well plate.
-
Add the GST-tagged Cereblon protein to each well.
-
Prepare a premix of the anti-GST donor antibody and the Thalidomide-Red acceptor.
-
Add the premix to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the test compound concentration to determine the IC50 value.
BTK Degradation Assay (Western Blot)
This protocol is for quantifying the degradation of BTK in cells treated with a PROTAC containing this compound.
Materials:
-
Cell line expressing BTK (e.g., Ramos cells)
-
Cell culture medium and supplements
-
PROTAC containing this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or reach the desired confluency.
-
Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the extent of BTK degradation relative to the loading control.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a Cereblon ligand.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its application in the creation of potent protein degraders highlights the importance of expanding the repertoire of E3 ligase ligands. This technical guide provides a foundational understanding of its discovery, synthesis, and characterization, offering researchers a starting point for the design and evaluation of novel PROTAC-based therapeutics. Further investigation is warranted to fully elucidate its binding kinetics and to explore its potential in a broader range of PROTAC applications.
References
An In-depth Technical Guide to E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within the cell.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4][5]
These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][4] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This proximity triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6]
The Crucial Role of E3 Ligase Ligands
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. While the human genome encodes over 600 E3 ligases, only a handful have been widely exploited for PROTAC development, primarily due to the limited availability of potent and well-characterized small molecule ligands.[7] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2]
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands are attractive due to their small size, drug-like properties, and oral bioavailability.[8]
-
Von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetics that mimic the binding of hypoxia-inducible factor-1α (HIF-1α) to VHL. They often result in PROTACs with greater structural rigidity and metabolic stability.[8]
The limited E3 ligase repertoire presents a bottleneck, restricting the scope of degradable proteins and offering potential mechanisms for acquired resistance. Consequently, a significant research effort is underway to discover and validate ligands for novel E3 ligases to expand the therapeutic potential of PROTACs.
Case Study: Development of Bruton's Tyrosine Kinase (BTK) Degraders
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated therapeutic target in B-cell malignancies.[3] The development of BTK-targeting PROTACs offers a promising strategy to overcome resistance to traditional BTK inhibitors, which can arise from mutations in the kinase domain.[9]
While a specific, universally recognized "Ligand 50" for E3 ligases does not exist in the literature, several BTK PROTACs have been developed and characterized with numerical identifiers. For instance, Nurix Therapeutics has developed NX-2127, an orally bioavailable BTK degrader that recruits the CRBN E3 ligase.[10][11][12][13] This compound not only degrades wild-type BTK but also clinically relevant resistance mutants like BTK-C481S.[12][13] Furthermore, by design, NX-2127 also induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), providing additional immunomodulatory effects.[11][13]
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein and inhibit cell proliferation. Key parameters include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50/GI50: The concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.
Below are tables summarizing the performance of selected BTK PROTAC degraders.
Table 1: In Vitro Degradation Activity of BTK PROTACs
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| NX-2127 | CRBN | Not Specified | 4.5 | 94 | [11] |
| P13I | CRBN | Mino (MCL) | 9.2 | >90% (at 30nM) | [9] |
| MM.1S (MM) | 11.4 | Not Specified | [9] | ||
| PROTAC BTK Degrader-1 (C13) | Not Specified | Mino | Not Specified | 91% (at 50nM) | [3] |
| PROTAC BTK Degrader-3 | Not Specified | Mino | 10.9 | Not Specified | [7] |
| PROTAC BTK Degrader-5 | CRBN | JeKo-1 | 7.0 | Not Specified | [14] |
Table 2: In Vitro Anti-proliferative and Inhibitory Activity of BTK PROTACs
| Compound | Cell Line | Parameter | Value (nM) | Citation(s) |
| P13I | HBL-1 (DLBCL) | GI50 | 1.5 | [9] |
| HBL-1 (BTK C481S) | GI50 | ~28 | [9] | |
| PROTAC BTK Degrader-1 | BTK WT | IC50 | 34.51 | [2] |
| BTK-C481S | IC50 | 64.56 | [2] |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of biochemical and cell-based assays. Below are generalized protocols for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[1][6][8]
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[1][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[1][6]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[1]
Cell Viability Assay
These assays determine the effect of PROTAC treatment on cell proliferation and are used to calculate IC50 or GI50 values.[15][16]
Methodology (using a reagent like CellTiter-Glo® or CCK-8):
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the duration of the assay.[16]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).[9]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50/GI50 value.
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for validating the mechanism of action.[17][18] Several biophysical and in-cell techniques can be used.
Example Methodology (NanoBRET™):
-
Cell Preparation: Co-transfect cells with plasmids encoding the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Ligand Labeling: Add a fluorescent HaloTag® ligand to the cells.
-
PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of a ternary complex.[19]
Pharmacokinetic (PK) Studies
For PROTACs intended for in vivo use, understanding their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is essential, especially for oral bioavailability.[20][21][22]
Methodology:
-
Compound Administration: Administer the PROTAC to animal models (e.g., mice or rats) via the intended route (e.g., oral gavage).[2][23]
-
Sample Collection: Collect blood samples at various time points after administration.
-
Sample Processing: Process the blood samples to extract plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples, typically using LC-MS/MS.[24]
-
Data Analysis: Plot the plasma concentration over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[23]
Conclusion and Future Outlook
The field of targeted protein degradation is rapidly evolving, with PROTACs at the forefront of this therapeutic revolution. The success of this modality is heavily reliant on the continued discovery and optimization of E3 ligase ligands. While CRBN and VHL have dominated the landscape, the expansion to novel E3 ligases will undoubtedly unlock new therapeutic targets and provide strategies to overcome resistance. The development of orally bioavailable BTK degraders like NX-2127 highlights the significant progress in designing PROTACs with drug-like properties. Future advancements will likely focus on tissue-specific E3 ligases to improve safety profiles and the development of computational tools to predict the complex interplay between the target, PROTAC, and E3 ligase, further accelerating the design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Role of a Cereblon-Recruiting Ligand in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[4][5][6][7] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][]
Among the more than 600 E3 ligases in human cells, Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, has been extensively utilized for PROTAC development.[5][6] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide.[][9] This guide focuses on a representative CRBN E3 ligase ligand, herein referred to as Ligand 50 , to provide an in-depth technical overview of its role and characterization in targeted protein degradation. Ligand 50 serves as a well-established building block for constructing potent and selective protein degraders.[9][10]
Core Mechanism of Action
The fundamental role of Ligand 50 is to act as a molecular bridge, recruiting the CRL4^CRBN^ E3 ligase to a specific protein of interest targeted by the other end of the PROTAC molecule. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[5] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[7] This process is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.[11]
Quantitative Data on Ligand 50-Based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity for the target protein and the E3 ligase, and its cellular efficiency in degrading the target. The tables below summarize representative data for PROTACs built with CRBN-recruiting ligands against various protein targets.
Table 1: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (KD or IC50) | Assay Method |
|---|---|---|---|
| Thalidomide Analog | CRBN | ~1-3 µM | TR-FRET |
| Pomalidomide | CRBN | ~0.2 µM | TR-FRET |
| Lenalidomide | CRBN | ~0.5 µM | TR-FRET |
| VHL Ligand (VH032) | VHL | 190 nM (KD) | ITC |
Note: Data are representative values compiled from various sources. Actual values can vary based on experimental conditions.
Table 2: Comparative Degradation Performance of PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|
| dBET1 | BRD4 | CRBN | 4.3 (EC50) | >95 | AML |
| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 | >95 | VCaP |
| ARD-266 | Androgen Receptor (AR) | VHL | 1.0 | >90 | VCaP |
| Compound E32 | BRD9 | CRBN | 1 | >90 | Synovial Sarcoma Cells |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. Values are indicative and vary by specific PROTAC structure and cell context.[6][12]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments used to characterize degraders incorporating Ligand 50.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the E3 ligase and the target protein induced by the PROTAC.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the formation of the ternary complex. The E3 ligase and the target protein are tagged with a donor (e.g., Terbium) and an acceptor (e.g., FITC or d2) fluorophore, respectively. When the PROTAC brings the two proteins into close proximity, energy transfer occurs from the donor to the acceptor upon excitation, generating a measurable signal.
-
Materials:
-
Purified, tagged CRBN-DDB1 complex.
-
Purified, tagged protein of interest (POI).
-
PROTAC molecule.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, combine the tagged CRBN-DDB1 complex and the tagged POI at fixed concentrations.
-
Add the diluted PROTAC to the wells. Include no-PROTAC controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow complex formation.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
Calculate the ratio of acceptor to donor emission and plot against PROTAC concentration to determine the extent of complex formation.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Principle: The ubiquitination of the POI is reconstituted in vitro using purified components of the UPS. The reaction products are then analyzed by Western blot to detect the presence of higher molecular weight, poly-ubiquitinated forms of the POI.
-
Materials:
-
Purified POI.
-
Purified E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), and CRL4^CRBN^ E3 ligase complex.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).[9]
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the POI and ubiquitin.[9]
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.[9]
-
Add the purified POI.
-
Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against the POI to visualize the characteristic laddering pattern of poly-ubiquitination. An anti-ubiquitin antibody can also be used for confirmation.
-
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to measure the extent of target protein degradation in a cellular context.
-
Principle: Cells are treated with varying concentrations of the PROTAC. After a set time, the cells are lysed, and the total protein is quantified. The level of the target protein is then assessed by Western blot and compared to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.
-
Materials:
-
Cultured cells expressing the POI.
-
PROTAC molecule dissolved in a suitable solvent (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA or Bradford protein assay kit.
-
Primary antibodies against the POI and a loading control.
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescence substrate and imaging system.
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the total protein concentration.
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting.
-
Probe the membrane with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Strip or re-probe the membrane with the loading control antibody.
-
Develop the blots using a chemiluminescent substrate and capture the images.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.
-
Conclusion
The selection of an appropriate E3 ligase ligand is a critical decision in the design of effective PROTACs. Ligand 50, as a representative recruiter of the widely expressed and well-characterized CRBN E3 ligase, provides a robust and versatile tool for inducing the degradation of a broad range of protein targets.[2][9] The established chemistry, favorable physicochemical properties of its derivatives, and extensive validation in numerous successful PROTACs underscore its importance in the field.[13] While the toolbox of E3 ligase ligands is expanding to overcome challenges like acquired resistance and to enable tissue-specific degradation, CRBN recruiters like Ligand 50 remain a cornerstone of targeted protein degradation technology.[1][4] This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize and characterize PROTACs based on this pivotal E3 ligase ligand.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Synthesis of Potent BTK Degraders: An In-depth Technical Guide for Drug Development Professionals
Abstract
Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new therapeutic modality aimed at degrading BTK rather than simply inhibiting it, offering potential advantages in overcoming resistance and achieving a more profound and durable response. This technical guide provides a comprehensive overview of the synthesis of BTK degraders, with a particular focus on those utilizing Cereblon (CRBN) as the E3 ligase-recruiting moiety. Detailed experimental protocols, a summary of key quantitative data for representative degraders, and diagrams of the BTK signaling pathway and synthetic workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction to BTK and Targeted Protein Degradation
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[1][3] Consequently, dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two distinct ligands connected by a flexible linker: one binds to the protein of interest (in this case, BTK), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The BTK Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates Syk, which then phosphorylates and activates BTK. Activated BTK proceeds to phosphorylate phospholipase Cγ2 (PLCγ2), a critical step that ultimately leads to the activation of downstream transcription factors like NF-κB, promoting B-cell survival and proliferation.
Synthesis of a BTK Degrader Utilizing a Pomalidomide-Based E3 Ligase Ligand
While the precise synthesis of "E3 ligase Ligand 50" is proprietary and detailed in patent literature (EP4249073), a general and widely applicable methodology for the synthesis of BTK degraders involves the preparation of a functionalized E3 ligase ligand, a BTK-targeting warhead with a linker attachment point, and the subsequent conjugation of these two components. Pomalidomide is a commonly used and effective Cereblon ligand. The following sections outline a representative synthesis of a pomalidomide-based BTK degrader.
Synthesis of a Functionalized Pomalidomide Ligand
A key intermediate for many CRBN-recruiting PROTACs is a pomalidomide derivative with a linker terminating in a reactive group, such as an azide, for subsequent "click chemistry" conjugation.
Experimental Protocol: Synthesis of Pomalidomide-C5-Azide
-
Step 1: Alkylation of Pomalidomide. To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents). The reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane (DCM). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Azidation. To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents). The reaction mixture is stirred at 60°C for 6 hours. After cooling, the mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give pomalidomide-C5-azide.
Synthesis of a BTK Warhead with a Linker
The BTK-targeting moiety of the PROTAC requires a suitable point for linker attachment that does not significantly impair its binding affinity to BTK. For many BTK inhibitors, this is often a solvent-exposed region of the molecule when bound to the kinase.
Experimental Protocol: Preparation of an Alkyne-Modified BTK Inhibitor
The synthesis of a specific alkyne-modified BTK inhibitor will vary depending on the chosen scaffold. A general approach involves standard organic synthesis techniques to introduce a terminal alkyne group onto the BTK inhibitor core structure. This can be achieved through various methods such as Sonogashira coupling, nucleophilic substitution with an alkyne-containing reagent, or by building the alkyne functionality into one of the starting materials.
Conjugation of the BTK Warhead and E3 Ligase Ligand
The final step in the synthesis of the BTK degrader is the conjugation of the alkyne-modified BTK inhibitor and the azide-functionalized pomalidomide ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
Experimental Protocol: Synthesis of the Final BTK PROTAC
In a reaction vial, dissolve the alkyne-modified BTK inhibitor (1.0 equivalent) and pomalidomide-C5-azide (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water or DMF). Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (0.2 equivalents). The reaction mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS). Upon completion, the PROTAC is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product. The structure and purity of the final BTK degrader are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data of Representative BTK Degraders
The efficacy of BTK degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes publicly available data for several representative BTK degraders.
| Compound | E3 Ligase | BTK Ligand Scaffold | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DD-03-171 | CRBN | CGI1746 | MCL cells | 5.1 | >90 | [4] |
| NC-1 | CRBN | Ibrutinib analogue | Mino cells | 2.2 | 97 | [5] |
| IR-1 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |
| IR-2 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |
| RC-3 | CRBN | Ibrutinib analogue | Mino cells | <10 | ~90 | [5] |
Conclusion
The targeted degradation of BTK using PROTAC technology represents a promising therapeutic strategy for B-cell malignancies and autoimmune disorders. This technical guide has provided an in-depth overview of the synthesis of BTK degraders, focusing on those that recruit the Cereblon E3 ligase. By detailing the BTK signaling pathway, providing representative experimental protocols, and summarizing key quantitative data, this document aims to equip researchers and drug development professionals with the foundational knowledge required to design and synthesize novel and potent BTK degraders. The continued exploration of different E3 ligase ligands, linker compositions, and BTK-targeting warheads will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
The Cellular Gateway: An In-depth Technical Guide to the Permeability of E3 Ligase Ligand 50 and its Congeners
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular permeability of E3 ligase ligands, with a specific focus on the conceptual framework surrounding "E3 ligase Ligand 50," a ligand for the Cereblon (CRBN) E3 ligase. While specific quantitative permeability data for "this compound" is not publicly available, this document aggregates representative data for structurally related and functionally analogous compounds, including foundational immunomodulatory drugs (IMiDs) and more complex Proteolysis Targeting Chimeras (PROTACs).
The ability of a molecule to traverse the cell membrane is a critical determinant of its therapeutic efficacy, particularly for modalities like PROTACs that rely on intracellular target engagement. This guide offers detailed experimental protocols for assessing cellular permeability and visualizes key concepts to aid in the rational design and evaluation of novel E3 ligase ligands and their conjugates.
Quantitative Permeability Data of Cereblon Ligands and Derived PROTACs
The cellular permeability of a compound is a key factor in its drug-like properties. For E3 ligase ligands and the PROTACs they form, efficient passage through the cell membrane is essential to reach their intracellular targets. The following tables summarize available quantitative data for well-characterized Cereblon ligands and PROTACs that utilize this E3 ligase. These values, obtained through various in vitro assays, provide a benchmark for assessing the potential permeability of new chemical entities.
Table 1: Cellular Permeability of Foundational Cereblon E3 Ligase Ligands
| Compound | Assay Type | Cell Line | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Citation |
| Thalidomide | Caco-2 | Caco-2 | 20 - 60 | Not Reported | [1][2] |
| Pomalidomide | MDCK | MDCK-WT / MDCK-MDR1 | Substrate of P-gp | Net efflux ratio indicates it is a P-gp substrate | [3] |
Table 2: Cellular Permeability of Representative PROTACs Utilizing Cereblon or VHL Ligands
| PROTAC | E3 Ligase Ligand | Assay Type | Cell Line | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Citation |
| MZ1 | VHL Ligand | Caco-2 | Caco-2 | < 0.34 | 481 | [4] |
| MZ1 | VHL Ligand | PAMPA | N/A | 0.01 - 0.1 | N/A | [5] |
| ARV-771 | VHL Ligand | Caco-2 | Caco-2 | Not Reported | 87.62 | [6][7] |
| ARV-771 | VHL Ligand | PAMPA | N/A | 0.2 - 0.3 | N/A | [5] |
| ARV-110 | Cereblon Ligand | Caco-2 | Caco-2 | 0 | Not Reported | [6][7] |
| KT-474 | Cereblon Ligand | MDR1-MDCK | MDR1-MDCK | Not Reported | 57.54 | [6][7] |
Experimental Protocols for Assessing Cellular Permeability
The following are detailed methodologies for key experiments used to determine the cellular permeability of small molecules like E3 ligase ligands and PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective technique for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (typically in DMSO)
-
Plate reader (UV-Vis or fluorescence) or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Gently add 5 µL of the lipid/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the test compound solutions in PBS at the desired concentration (e.g., 10-100 µM) from the DMSO stock. Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.
-
Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq) Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell system. The transport of a compound from the apical (A) to the basolateral (B) side (modeling absorption) and from the basolateral to the apical side (modeling efflux) is measured.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical chamber (donor). c. Add fresh transport buffer to the basolateral chamber (acceptor). d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an active efflux transporter.
-
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the PROTAC mechanism of action and a typical experimental workflow for PROTAC development.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the ubiquitination and subsequent degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development and Permeability Assessment
This diagram outlines the key stages in the development and evaluation of a PROTAC, from initial design to in-cell activity assessment, with a focus on where permeability assays are integrated.
Caption: A streamlined workflow for PROTAC development and evaluation.
References
- 1. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thalidomide in transport buffer for Caco-2 cell monolayers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 7. aragen.com [aragen.com]
In Vitro Characterization of E3 Ligase Ligand 50: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The recruitment of E3 ubiquitin ligases by small molecules is a cornerstone of targeted protein degradation (TPD), a therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) and molecular glues leverage E3 ligases to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs). A thorough in vitro characterization of the E3 ligase ligand is a critical first step in the development of these novel therapeutics.
This technical guide provides a comprehensive overview of the in vitro characterization of "E3 Ligase Ligand 50," a hypothetical high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The data and protocols presented herein are based on the well-characterized VHL ligand, VH032, and are intended to serve as a practical template for the evaluation of new VHL-recruiting molecules.
Mechanism of Action
Ligand 50, analogous to VH032, is designed to bind to the substrate recognition subunit of the VHL E3 ligase complex. This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, is responsible for targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination under normoxic conditions.[1] By occupying the HIF-1α binding pocket, Ligand 50 can disrupt this natural interaction.[2] When incorporated into a PROTAC, Ligand 50 serves to recruit the VHL complex to a new POI, leading to its ubiquitination and degradation.[1]
Quantitative Data Summary
The following tables summarize the key in vitro characterization data for Ligand 50.
Table 1: Binding Affinity for VHL E3 Ligase
| Assay Type | Ligand | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | Ligand 50 (VH032) | 185 | - | - | [2] |
| Time-Resolved FRET (TR-FRET) | Ligand 50 (VH032) | - | 33.4 | 77.8 | [3] |
| Fluorescence Polarization (FP) | Ligand 50 (VH032) | - | - | ~530 | [4] |
Table 2: PROTAC Performance in Cellular Assays
Data presented for a hypothetical PROTAC, "PROTAC-A," which links Ligand 50 to a binder for the target protein PI3K.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Duration (h) | Reference |
| MDA-MB-231 | p110α | 227.4 | 71.3 | 24 | [5] |
| MDA-MB-231 | p110γ | 42.23 | 88.6 | 24 | [5] |
| THP-1 | PI3Kγ | 88.4 | >70 | 24 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments in the in vitro characterization of E3 ligase ligands are provided below.
Binding Affinity Determination: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the ability of Ligand 50 to displace a fluorescently labeled tracer from the VHL complex.
Materials:
-
Purified, 6His-tagged VHL-ElonginB-ElonginC (VCB) complex
-
Terbium (Tb)-labeled anti-6His antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) as a tracer (acceptor fluorophore)[6]
-
Ligand 50
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure: [7]
-
Prepare a serial dilution of Ligand 50 in assay buffer.
-
Dispense the Ligand 50 dilutions into the wells of the 384-well plate. Include controls for no ligand (maximum FRET) and a high concentration of a known VHL binder (e.g., VH298) for background correction.
-
Add the 6His-VCB complex to each well at a final concentration optimized for the assay.
-
Prepare a detection mixture containing the Tb-anti-6His antibody and the fluorescent tracer in assay buffer.
-
Add the detection mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90-180 minutes) to allow the binding to reach equilibrium.[6]
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) and plot the results against the concentration of Ligand 50 to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that a PROTAC containing Ligand 50 can induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Purified target protein (POI)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Purified VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC-A (Ligand 50 linked to a POI binder)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the POI and ubiquitin
Procedure: [8]
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL complex, ubiquitin, and ATP in ubiquitination buffer.
-
Add the purified POI to the mixture.
-
Add PROTAC-A at the desired concentration. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect the appearance of higher molecular weight bands, which indicate polyubiquitination.
-
A parallel blot can be performed using an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
Cellular Degradation Assay (Western Blot)
This assay measures the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI (e.g., MDA-MB-231)
-
Complete cell culture medium
-
PROTAC-A
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure: [9]
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-A for a set period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination assay protocol.
-
Probe the membrane with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC-A concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).[10]
The in vitro characterization of an E3 ligase ligand is a multi-faceted process that provides essential data for the development of targeted protein degraders. By employing a suite of biochemical and cellular assays, researchers can determine the binding affinity of the ligand, confirm its ability to induce ubiquitination when part of a PROTAC, and quantify its degradation efficiency in a relevant cellular context. The methodologies and data presented in this guide for the hypothetical "Ligand 50" serve as a robust framework for the evaluation of novel VHL-recruiting small molecules, accelerating the discovery of new and effective therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand 50 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. E3 ligase Ligand 50 is a specific ligand for the Cereblon (CRBN) E3 ligase, a widely used E3 ligase in PROTAC development.[3][4] These notes provide detailed guidance on the application of this compound in the synthesis of PROTACs.
This compound: Properties and Handling
This compound, with the chemical name 2-(4-(3-hydroxypropyl)phenyl)piperidine-2,6-dione, is a derivative of thalidomide, a well-known CRBN ligand. The terminal hydroxyl group on the propyl chain serves as a convenient attachment point for a linker, facilitating its incorporation into a PROTAC structure.
| Property | Value | Reference |
| Chemical Name | 2-(4-(3-hydroxypropyl)phenyl)piperidine-2,6-dione | |
| CAS Number | 2758531-98-3 | |
| Molecular Formula | C12H14N2O3 | |
| Molecular Weight | 234.25 g/mol | |
| Target E3 Ligase | Cereblon (CRBN) | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Storage | Store at -20°C for long-term stability |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves a convergent synthetic strategy. This involves the separate synthesis of a linker-POI ligand fragment and the subsequent coupling with this compound. The hydroxyl group of this compound is the key functional handle for linker attachment.
Diagram of the PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC molecule.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Use anhydrous solvents for all reactions.
-
Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify final compounds by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Synthesis of a Linker-Functionalized this compound
This protocol describes the functionalization of this compound with a linker containing a terminal functional group (e.g., an azide or a carboxylic acid) for subsequent conjugation to a POI ligand. Here, we exemplify the synthesis of an ether-linked intermediate.
Materials:
-
This compound (1 eq)
-
Linker with a terminal leaving group (e.g., tosylate, mesylate, or halide) and a protected functional group (e.g., Boc-protected amine or t-butyl ester) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for deprotection)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
Dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH to the solution and stir for 30 minutes at 0°C.
-
Add the linker molecule dissolved in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the linker-functionalized this compound.
-
-
Deprotection (if necessary):
-
If the linker contains a protecting group (e.g., Boc or t-butyl), dissolve the purified product in DCM.
-
Add TFA and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting deprotected linker-functionalized this compound can be used in the next step without further purification.
-
Protocol 2: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a linker-functionalized this compound (with a terminal amine) to a POI ligand containing a carboxylic acid.
Materials:
-
Linker-functionalized this compound (with a terminal amine) (1 eq)
-
POI ligand with a carboxylic acid (1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3 eq)
-
Anhydrous DMF
Procedure:
-
Coupling Reaction:
-
Dissolve the POI ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the linker-functionalized this compound (with a terminal amine) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Diagram of a General PROTAC Synthesis Workflow
Caption: A convergent workflow for PROTAC synthesis.
Application Example: Synthesis of PROTAC BTK Degrader-10
This compound has been utilized in the synthesis of PROTAC BTK Degrader-10, a potent degrader of Bruton's tyrosine kinase (BTK).[3] The synthesis of this specific PROTAC is detailed in patent EP4249073. The general principle involves coupling a functionalized BTK inhibitor to a linker, which is then conjugated to this compound through its hydroxypropyl group.
Characterization and Quality Control of the Final PROTAC
| Assay | Purpose | Typical Method |
| Purity | To determine the percentage of the desired PROTAC molecule in the final sample. | HPLC, LC-MS |
| Identity | To confirm the chemical structure of the synthesized PROTAC. | ¹H NMR, ¹³C NMR, HRMS |
| Binding Affinity | To measure the binding affinity of the PROTAC to the target protein and the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |
| In vitro Degradation | To assess the ability of the PROTAC to induce the degradation of the target protein in cells. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics |
| Cellular Potency | To determine the concentration of the PROTAC required to achieve 50% degradation of the target protein (DC₅₀). | Dose-response studies followed by Western Blot or other degradation assays. |
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its functionalized side chain provides a straightforward point of attachment for various linkers, enabling the construction of a diverse range of PROTAC molecules. The protocols outlined in these application notes provide a foundation for researchers to successfully incorporate this compound into their PROTAC design and synthesis workflows. Careful optimization of the linker and the POI ligand is crucial for achieving potent and selective protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-Based PROTACs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Pomalidomide, an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is widely used in the design of PROTACs.[3][4] By incorporating pomalidomide, PROTACs can effectively recruit the CRBN E3 ligase complex to a specific cancer-related protein, leading to its degradation and subsequent therapeutic effects.[5] This document provides detailed application notes and experimental protocols for the use of pomalidomide-based PROTACs in cancer cell line research.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[1][2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Applications in Cancer Cell Lines
Pomalidomide-based PROTACs have been successfully developed to target a variety of oncoproteins in different cancer cell lines. The efficacy of these degraders is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
Quantitative Data Summary
The following tables summarize the performance of various pomalidomide-based PROTACs in different cancer cell lines.
Table 1: EGFR-Targeting PROTACs
| PROTAC | Target | Cancer Cell Line | IC50 | Dmax | Reference |
|---|---|---|---|---|---|
| Compound 16 | EGFR | MCF-7 | 5.55x more active than erlotinib | - | [6][7] |
| Compound 16 | EGFR | HepG-2 | 4.34x more active than erlotinib | - | [6][7] |
| Compound 16 | EGFR | HCT-116 | 5.04x more active than erlotinib | - | [6][7] |
| Compound 16 | EGFR | A549 | 7.18x more active than erlotinib | 96% | [6][7] |
| Compound 15 | EGFR | A549 | - | - |[8] |
Table 2: BRD4-Targeting PROTACs
| PROTAC | Target | Cancer Cell Line | DC50 | IC50 | Reference |
|---|---|---|---|---|---|
| PROTAC 1 | BRD4 | Burkitt's lymphoma (BL) cells | < 1 nM | - | [5] |
| Compound 21 | BRD4 | THP-1 | - | 0.81 µM |[9][10] |
Table 3: HDAC8-Targeting PROTACs
| PROTAC | Target | Cancer Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| ZQ-23 | HDAC8 | Jurkat | 147 nM | 93% | [11][12] |
| Z16 | HDAC8 | Jurkat | Low nM | - | [13][14] |
| Z16 | HDAC8 | THP-1 | Low nM | - | [13] |
| Z16 | HDAC8 | HCT116 | Low nM | - | [13] |
| Z16 | HDAC8 | A549 | Low nM | - |[13] |
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[15]
Materials:
-
Cancer cell line of interest
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[15]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.[15]
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on cancer cells.[17]
Materials:
-
Cancer cell line of interest
-
Pomalidomide-based PROTAC
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for a desired period (e.g., 72 hours).[19]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target Protein-PROTAC-CRBN ternary complex in cells.[3]
Materials:
-
Cancer cell line of interest
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against CRBN for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads
-
Antibodies against the target protein and CRBN for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow the ternary complex to accumulate.[3]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[3]
-
Western Blot Analysis: Perform Western blotting on the eluted samples and probe for the target protein and CRBN. A band for the target protein in the CRBN immunoprecipitated sample indicates ternary complex formation.[3]
Signaling Pathway Visualization
The degradation of key signaling proteins can have profound effects on downstream pathways. For example, targeting the Epidermal Growth Factor Receptor (EGFR) can inhibit critical cancer-promoting pathways.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Developing Novel PROTACs Using E3 Ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand 50 , a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, in the development of novel PROTACs.[3][4] Cereblon is a widely utilized E3 ligase in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2] Herein, we focus on the application of this compound in the development of a Bruton's tyrosine kinase (BTK) degrader, a key target in B-cell malignancies.[5]
This compound: A Cereblon Recruiter
This compound is a chemical moiety designed to bind to the Cereblon (CRBN) E3 ligase. Its structure (Molecular Formula: C₁₂H₁₄N₂O₃) is optimized for this interaction, facilitating the recruitment of the CRBN complex to the targeted protein.[4] The affinity of the E3 ligase ligand for its target is a critical parameter in the efficacy of a PROTAC. While the specific binding affinity for this compound is not publicly available, representative binding affinities for well-characterized CRBN ligands are provided in the table below for comparative purposes.
Table 1: Representative Binding Affinities of Ligands to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~1.5 - 2.694 µM | Competitive Titration, TR-FRET Assay |
| Thalidomide | ~250 nM | Not widely reported | Isothermal Titration Calorimetry (ITC) |
Data compiled from various sources for comparative purposes.[6][7]
Developing a BTK PROTAC using this compound
To illustrate the application of this compound, we will describe the development of a hypothetical BTK-targeting PROTAC, hereafter referred to as BTK Degrader-50. BTK is a clinically validated target in various B-cell cancers, and its degradation offers a therapeutic advantage over simple inhibition.[5]
Table 2: Representative Degradation Performance of Cereblon-based BTK PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax |
| Ibrutinib-based PROTAC | BTK | Ramos | ~6 nM | >90% |
| GDC-0853-based PROTAC (PTD10) | BTK | Ramos | 0.5 nM | >95% |
| Representative BTK Degrader | BTK | JeKo-1 | <300 nM | ~75% |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. Data is representative of potent BTK PROTACs and serves as a benchmark.[5][8]
Signaling Pathway and Experimental Workflow
The development and characterization of a novel PROTAC involves a series of experiments to confirm its mechanism of action and efficacy. The diagrams below illustrate the signaling pathway of PROTAC-mediated degradation and the general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative E3 Ligase Ligand in Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall pharmacological profile.[2]
While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly exploited for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2] Among the most widely used are ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases.[3][4] Ligands for CRBN are typically derived from the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2][3]
This document provides a detailed overview of the application of a representative CRBN ligand, pomalidomide, in the context of a PROTAC, and outlines key biochemical and cellular assays for its characterization. The protocols and data presented herein are synthesized from established methodologies and serve as a guide for researchers developing novel protein degraders.
Mechanism of Action
A PROTAC utilizing a pomalidomide-based ligand for CRBN functions by inducing the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ligase complex.[4] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[7]
Figure 1: Mechanism of Action for a CRBN-recruiting PROTAC.
Data Presentation: Quantitative Activity of Representative PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the performance of several published PROTACs that utilize CRBN or VHL as the E3 ligase recruiter, targeting a variety of proteins.
Table 1: Activity of CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | - | - | - | [8][9] |
| ARV-471 | Estrogen Receptor α | MCF-7 | 1.8 | - | [8] |
| Compound 65 | BRD9 | - | <1 | - | [8] |
| Compound 69 | EGFR L858R | HCC-827 | 11 | - | [8][9] |
| dBET6 | BRD4 | - | - | - | [10] |
Table 2: Activity of VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 | Androgen Receptor | LNCaP | 0.86 | - | [9] |
| ARD-69 | Androgen Receptor | VCaP | 0.76 | - | [9] |
| Compound 68 | EGFR L858R | HCC-827 | 5.0 | - | [8][9] |
| Compound 68 | EGFR L858R | H3255 | 3.3 | - | [8][9] |
| Compound 9 | IRAK4 | PBMCs | 151 | >95 | [11] |
| Compound 8 | IRAK4 | PBMCs | 259 | >90 | [11] |
Experimental Protocols
A robust assay cascade is essential for the successful development of PROTACs. This should include biochemical and cellular assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Figure 2: Typical experimental workflow for PROTAC characterization.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity-induced interaction between the POI and the E3 ligase in the presence of the PROTAC.[2]
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) POI and CRBN.
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).[2]
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).[2]
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).[2]
-
384-well low-volume microplates.[2]
-
TR-FRET plate reader.[2]
-
-
Procedure:
-
Prepare a solution containing the tagged POI and the tagged CRBN in assay buffer.[2]
-
Add the PROTAC at various concentrations to the wells of the microplate.[2]
-
Add the protein mixture to the wells.[2]
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.[2]
-
Add the donor and acceptor antibodies to the wells.[2]
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot against PROTAC concentration.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[2]
-
Materials:
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, CRBN, ubiquitin, and ATP in ubiquitination buffer.[2]
-
Add the purified POI.[2]
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).[2]
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Probe the membrane with a primary antibody against the POI to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein. A parallel blot can be probed with an anti-ubiquitin antibody.[2]
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[2]
-
Materials:
-
Cell line of interest.[2]
-
Cell culture medium and supplements.[2]
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).[2]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[2]
-
BCA protein assay kit.
-
Antibodies: Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin), and a corresponding HRP-conjugated secondary antibody.[11]
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Clarify the lysates by centrifugation and collect the supernatant.[11]
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[2]
-
Cellular Target Engagement Assay (NanoBRET™)
This live-cell assay quantitatively measures the affinity of a degrader for its E3 ligase target, such as CRBN or VHL, and assesses its intracellular availability.[6]
-
Materials:
-
Cell line expressing a NanoLuc®-E3 ligase fusion protein.
-
NanoBRET™ tracer.
-
PROTAC of interest.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well plates.
-
Luminometer with BRET capabilities.
-
-
Procedure:
-
Seed the NanoLuc®-E3 ligase expressing cells in the 96-well plate.
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ tracer to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Measure the NanoBRET™ signal on a luminometer.
-
The PROTAC will compete with the tracer for binding to the NanoLuc®-E3 ligase, resulting in a decrease in the BRET signal. Plot the signal against the PROTAC concentration to determine the IC50.
-
Logical Relationships in PROTAC Design
The design of an effective PROTAC involves a multifactorial optimization process. The affinity of the ligands for their respective proteins, the length and composition of the linker, and the cooperativity of ternary complex formation all play crucial roles in determining the degradation efficiency.
Figure 3: Key parameters influencing PROTAC efficacy.
Conclusion
The selection and characterization of the E3 ligase ligand are paramount in the development of potent and selective PROTACs. The CRBN/pomalidomide system remains a workhorse in the field, offering a robust platform for the degradation of a wide array of target proteins.[2] A systematic approach, employing a combination of the biochemical and cellular assays detailed in these notes, is essential for elucidating the mechanism of action and optimizing the performance of novel PROTAC molecules. This comprehensive evaluation will ultimately accelerate the translation of targeted protein degradation from a promising technology into a transformative therapeutic strategy.
References
- 1. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein Degradation and PROTACs [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Experimental Workflow for Protein Degradation Mediated by a Novel E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase is a critical step, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4] While numerous PROTACs have been developed utilizing well-characterized E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase ligands holds the promise of expanding the scope of TPD, potentially offering improved tissue specificity, degradation efficiency, and strategies to overcome resistance.
This document outlines a comprehensive experimental workflow for the characterization of a novel, hypothetical E3 ligase ligand, herein referred to as "Ligand 50," and its corresponding PROTAC, "PROTAC-L50-TargetX," designed to degrade a hypothetical target protein, TargetX. These protocols are intended to guide researchers through the essential steps of validating the mechanism of action and quantifying the efficacy of new PROTAC molecules.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its potency (DC50) and maximal level of degradation (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[5][6] The following tables provide a representative summary of the degradation efficiency and cell viability for PROTAC-L50-TargetX in comparison to PROTACs utilizing established E3 ligase ligands.
Table 1: Comparative Degradation Efficiency of TargetX PROTACs in HEK293 Cells at 24 hours
| PROTAC Compound | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-L50-TargetX | Novel Ligase | TargetX | 15 | >90 |
| PROTAC-VHL-TargetX | VHL | TargetX | 25 | >95 |
| PROTAC-CRBN-TargetX | CRBN | TargetX | 10 | >95 |
Table 2: Cell Viability (IC50) of TargetX PROTACs in HEK293 Cells at 72 hours
| PROTAC Compound | E3 Ligase Recruited | Target Protein | IC50 (nM) |
| PROTAC-L50-TargetX | Novel Ligase | TargetX | 150 |
| PROTAC-VHL-TargetX | VHL | TargetX | 200 |
| PROTAC-CRBN-TargetX | CRBN | TargetX | 120 |
Signaling Pathways and Experimental Workflows
Caption: PROTAC-L50-TargetX mechanism of action.
Caption: Experimental workflow for PROTAC characterization.
Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for treating adherent cell lines with PROTAC compounds for subsequent analysis.
-
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line expressing TargetX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in multi-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the PROTAC compound in complete culture medium. A typical concentration range for an initial dose-response experiment is 1 nM to 10 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[4]
-
After incubation, proceed with cell lysis for Western blot analysis or other downstream applications.
-
Western Blotting for Protein Degradation Assessment
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TargetX and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Lysis: Wash cell monolayers once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer and scrape the cells. Incubate the lysate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against TargetX overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the TargetX signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to facilitate the ubiquitination of the target protein in a reconstituted system.[7]
-
Materials:
-
Purified recombinant proteins: TargetX, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and the E3 ligase complex recruited by Ligand 50.
-
Ubiquitin and ATP
-
PROTAC-L50-TargetX
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Primary antibody against TargetX
-
-
Procedure:
-
Assemble the reaction on ice. In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add the purified TargetX protein.
-
Add PROTAC-L50-TargetX at the desired concentration (a no-PROTAC control is essential).
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blot, probing with an antibody against TargetX. The appearance of higher molecular weight bands or a smear above the unmodified TargetX band indicates polyubiquitination.[7]
-
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
Biophysical assays like SPR can quantify the binding affinities of the PROTAC to its individual targets and measure the stability and cooperativity of the ternary complex.[8]
-
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase complex and TargetX protein
-
PROTAC-L50-TargetX
-
SPR running buffer
-
-
Procedure (Illustrative):
-
Immobilize the E3 ligase on the surface of an SPR sensor chip.
-
To measure binary affinity, flow different concentrations of PROTAC-L50-TargetX over the chip and measure the binding kinetics.
-
To measure ternary complex formation, pre-incubate a fixed, saturating concentration of TargetX with varying concentrations of PROTAC-L50-TargetX.
-
Flow these pre-incubated solutions over the immobilized E3 ligase. An increase in binding signal compared to the PROTAC alone indicates ternary complex formation.
-
Analyze the kinetic data to determine the binding affinities (KD) and calculate the cooperativity factor (alpha), which indicates how much the presence of one protein partner enhances the binding of the other.[9]
-
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay determines the cytotoxic effect of the PROTAC on cells, providing an IC50 value.
-
Materials:
-
Cell line of interest
-
96-well clear or white-walled tissue culture plates
-
PROTAC-L50-TargetX
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of PROTAC-L50-TargetX for an extended period (e.g., 72 hours).[11]
-
At the end of the incubation, add the viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (450 nm for CCK-8) or luminescence using a plate reader.[12]
-
Normalize the data to the vehicle-treated control cells and plot the results against the log of the PROTAC concentration. Use a non-linear regression to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration and dosage of E3 ligase ligands, specifically focusing on their application within Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The selection of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and safety profile. While a specific molecule "E3 ligase Ligand 50" is not publicly documented, this guide will use a well-characterized E3 ligase ligand paradigm to illustrate the necessary protocols and considerations for in vivo studies. The principles and methodologies outlined here are broadly applicable to various E3 ligase ligands used in PROTAC development.
The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN, and hypoxia-inducible factor (HIF) mimetics for VHL, have been extensively studied and have enabled the advancement of multiple PROTAC candidates into clinical trials.[1]
Mechanism of Action: PROTACs in Targeted Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the target protein.
References
Techniques for Assessing E3 Ligase Ligand Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The recruitment of E3 ubiquitin ligases by small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has emerged as a transformative strategy in drug discovery.[1][2] These molecules induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] A critical step in the development of these novel therapeutics is the accurate assessment of ligand binding to the intended E3 ligase, a process known as target engagement.[4] This document provides detailed application notes and protocols for key techniques used to measure and validate the interaction between small molecule ligands and E3 ligases, focusing on widely targeted ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[5]
The Ubiquitin-Proteasome Signaling Pathway
The UPS is a fundamental cellular process responsible for the degradation of most intracellular proteins. This pathway involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, marking them for degradation by the proteasome.
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
I. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment.[6] It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7]
A. Application Notes
CETSA is a label-free technique that can be performed in intact cells and tissues, providing a physiologically relevant measure of target engagement.[6] It is particularly useful for validating on-target activity and can be adapted for high-throughput screening.[8] The assay can be performed in various formats, including traditional Western blotting and more advanced real-time luminescence-based readouts (RT-CETSA).[9][10]
B. Experimental Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
C. Detailed Protocol (Western Blot Detection)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the E3 ligase ligand at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the E3 ligase of interest.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve in the presence of the ligand indicates target engagement.
-
II. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a sensitive, cell-based method for quantifying ligand binding to a target protein in real-time.[4]
A. Application Notes
This assay utilizes energy transfer between a NanoLuc® luciferase-tagged E3 ligase (donor) and a cell-permeable fluorescent tracer that binds to the same E3 ligase (acceptor).[11] A test compound that binds to the E3 ligase will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity and occupancy in living cells.[4]
B. Experimental Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
C. Detailed Protocol
-
Cell Transfection:
-
Co-transfect HEK293T cells with a plasmid encoding the NanoLuc®-E3 ligase fusion protein and a carrier DNA.
-
Incubate for 18-24 hours to allow for protein expression.[12]
-
-
Cell Plating and Compound Addition:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white 96-well assay plate.
-
Add the test compound at various concentrations.
-
-
Tracer Addition and Incubation:
-
Add the fluorescent NanoBRET™ tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition and BRET Measurement:
-
Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the E3 ligase.
-
III. Proteomics-Based Approaches
Mass spectrometry (MS)-based proteomics provides a global and unbiased method to identify the substrates of E3 ligases and assess the downstream effects of ligand engagement.[13]
A. Application Notes
By comparing the proteome of cells treated with a functional E3 ligase ligand to those treated with an inactive analog or in E3 ligase knockout cells, one can identify proteins that are specifically degraded.[14] This approach is invaluable for confirming the mechanism of action of degraders and discovering novel substrates.[15]
B. Experimental Workflow
References
- 1. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eubopen.org [eubopen.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 12. eubopen.org [eubopen.org]
- 13. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application of E3 Ligase Ligand 50 in Hematological Malignancy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 50 (CAS No. 2758531-98-3) is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins. One such application is in the creation of BTK Degrader-10, a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in various B-cell hematological malignancies. This document provides detailed application notes and experimental protocols for the use of PROTACs derived from this compound in the context of hematological malignancy research.
Mechanism of Action
PROTACs constructed using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule is heterobifunctional, with one end binding to the target protein (e.g., BTK) and the other end, via the this compound moiety, recruiting the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibitors.
Application in Hematological Malignancies
BTK is a clinically validated target in several hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL). BTK inhibitors have shown significant efficacy, but challenges such as acquired resistance (e.g., C481S mutation) and off-target effects remain. BTK-targeting PROTACs, synthesized using this compound, offer a promising strategy to overcome these limitations by eliminating the entire BTK protein, including mutated forms.[1]
Quantitative Data Summary
The following tables summarize quantitative data for representative CRBN-recruiting BTK degraders in various hematological malignancy cell lines. While specific data for a PROTAC solely designated "BTK Degrader-10" is not publicly available, the data presented for compounds with similar mechanisms of action provide a strong reference for expected performance.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | Hematological Malignancy | Target | DC₅₀ (nM) | IC₅₀/GI₅₀ (nM) | Reference |
| MT-802 | MOLM-14 | Acute Myeloid Leukemia | BTK | <100 | - | [2][3] |
| HBL-1 | B-cell Lymphoma | BTK | - | 1.5 | [4] | |
| P13I | HBL-1 | B-cell Lymphoma | BTK | - | 1.5 | [4] |
| Mino | Mantle Cell Lymphoma | BTK (WT) | - | ~100 | [4] | |
| Mino | Mantle Cell Lymphoma | BTK (C481S) | - | ~28 | ||
| UBX-382 | TMD-8 | Diffuse Large B-cell Lymphoma | BTK (WT & C481S) | single-digit nM | - | [5][6] |
| NX-2127 | CLL Patient Cells | Chronic Lymphocytic Leukemia | BTK | 83% degradation | - | [7][8] |
| DD-03-171 | MCL cells | Mantle Cell Lymphoma | BTK, IKFZ1, IKFZ3 | - | enhanced antiproliferative effects | [1] |
Table 2: In Vivo Efficacy of Representative BTK Degraders
| Compound | Model | Hematological Malignancy | Dosing | Outcome | Reference |
| UBX-382 | TMD-8 Xenograft (mouse) | Diffuse Large B-cell Lymphoma | 3 and 10 mg/kg, oral | Complete tumor regression | [5][6] |
| DD-03-171 | Patient-Derived Xenograft (PDX) | Mantle Cell Lymphoma | Not specified | Reduced tumor burden, extended survival | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BTK Degradation
The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC utilizing a CRBN ligand like this compound.
Caption: Mechanism of BTK protein degradation induced by a PROTAC.
Experimental Workflow for Characterizing a BTK-targeting PROTAC
This diagram outlines a typical workflow for the preclinical evaluation of a novel BTK-targeting PROTAC.
Caption: Preclinical experimental workflow for a BTK PROTAC.
Detailed Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
Objective: To determine the concentration-dependent degradation of BTK in hematological malignancy cell lines following treatment with a BTK-targeting PROTAC.
Materials:
-
Hematological malignancy cell lines (e.g., TMD-8, MOLM-14, Ramos)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
BTK-targeting PROTAC (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to equal concentrations and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control for each concentration to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).
Protocol 2: Cell Viability Assay
Objective: To assess the anti-proliferative effect of the BTK-targeting PROTAC on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines
-
96-well cell culture plates
-
Cell culture medium
-
BTK-targeting PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT assay)
-
Luminometer (or plate reader for absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to acclimate.
-
PROTAC Treatment: Add serial dilutions of the BTK PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ or GI₅₀ value.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the BTK-targeting PROTAC in a mouse xenograft model of hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Hematological malignancy cell line (e.g., TMD-8)
-
Matrigel (optional, for subcutaneous injection)
-
BTK-targeting PROTAC formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the BTK PROTAC (e.g., by oral gavage or intraperitoneal injection) at predetermined doses and schedules (e.g., once daily for 14-21 days). The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blot for BTK levels, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs aimed at degrading disease-relevant proteins in hematological malignancies. The provided application notes and protocols, based on research with analogous BTK-targeting PROTACs, offer a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of such molecules. The ability of these degraders to overcome resistance mechanisms associated with traditional inhibitors highlights their significant therapeutic potential in the treatment of leukemia, lymphoma, and other blood cancers.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. targetedonc.com [targetedonc.com]
Application Notes and Protocols for E3 Ligase Ligand 50 in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 50 is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This ligand serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to harness the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins. By incorporating this compound, researchers can develop potent and specific PROTACs to study the roles of various proteins in cellular processes and to explore novel therapeutic strategies for a range of diseases.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a Bruton's Tyrosine Kinase (BTK) degrader, referred to as BTK Degrader-10, and its subsequent characterization. BTK is a key signaling enzyme in B-cell development and activation, making it a prime target for therapeutic intervention in B-cell malignancies and autoimmune diseases.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. BTK Degrader-10, synthesized using this compound, brings BTK into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and the resulting BTK Degrader-10. This data is essential for designing and interpreting experiments.
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| This compound | Cereblon (CRBN) | Data not available | To be determined |
Table 1: Binding Affinity of this compound. Note: Specific binding affinity data for this compound to CRBN is not publicly available. Researchers are advised to perform binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine this value.
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Treatment Time |
| BTK Degrader-10 | BTK | ~1-10 nM (representative) | >90% (representative) | TMD8 (Lymphoma) | 18 hours |
Table 2: Degradation Potency of BTK Degrader-10. Note: The provided DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are representative for potent CRBN-based BTK degraders and should be experimentally determined for BTK Degrader-10.
Experimental Protocols
Protocol 1: Synthesis of BTK Degrader-10
This protocol describes a representative synthetic route to conjugate this compound with a BTK inhibitor through a suitable linker. The synthesis should be performed by chemists experienced in organic synthesis.
Materials:
-
This compound (functionalized for linker conjugation)
-
A suitable BTK inhibitor (e.g., with a handle for linker attachment)
-
A bifunctional linker (e.g., PEG-based with appropriate reactive ends)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
Step 1: Linker Conjugation to this compound. a. Dissolve this compound and a molar excess of the bifunctional linker in an anhydrous solvent (e.g., DMF). b. Add coupling reagents and stir the reaction at room temperature until completion (monitor by LC-MS). c. Purify the resulting ligand-linker intermediate using flash chromatography or preparative HPLC.
-
Step 2: Conjugation of Ligand-Linker Intermediate to BTK Inhibitor. a. Dissolve the purified ligand-linker intermediate and the BTK inhibitor in an anhydrous solvent. b. Add coupling reagents and stir the reaction at room temperature until completion. c. Purify the final product, BTK Degrader-10, by preparative HPLC.
-
Step 3: Characterization. a. Confirm the structure and purity of the final compound using NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that BTK Degrader-10 can induce the ubiquitination of BTK in a CRBN-dependent manner in a cell-free system.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2)
-
Recombinant human Cereblon/DDB1/CUL4A/Rbx1 (CRL4CRBN) complex
-
Recombinant human BTK protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
BTK Degrader-10 (in DMSO)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-BTK, anti-ubiquitin
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the recombinant CRL4CRBN complex and BTK protein to the tubes.
-
Add BTK Degrader-10 at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against BTK. d. The appearance of higher molecular weight bands corresponding to ubiquitinated BTK indicates a positive result. e. A parallel blot can be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high molecular weight species.
Protocol 3: Cellular Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
A suitable cell line expressing BTK (e.g., TMD8)
-
Cell culture medium and supplements
-
BTK Degrader-10 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-BTK, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of BTK Degrader-10 for a specified period (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Western Blot: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load equal amounts of protein per lane and perform SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against BTK and a loading control. e. Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the BTK band intensity to the loading control. d. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
This compound is a valuable tool for the development of CRBN-recruiting PROTACs. The protocols outlined in this document provide a framework for the synthesis and characterization of potent and selective protein degraders, such as BTK Degrader-10. By employing these methods, researchers can effectively study the ubiquitin-proteasome system and advance the development of novel therapeutics based on targeted protein degradation.
Troubleshooting & Optimization
Technical Support Center: Optimizing E3 Ligase Ligand 50 Concentration in Cell-based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of E3 ligase ligands, exemplified here as "Ligand 50," in cell-based assays. The focus is on the application of these ligands in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Ligand 50 in a cell-based protein degradation assay?
A1: The optimal concentration for a given E3 ligase ligand, such as the hypothetical "Ligand 50," is highly dependent on the specific PROTAC construct, the target protein, the cell line being used, and the expression levels of the E3 ligase.[1][2] It is crucial to perform a dose-response experiment with a wide range of concentrations, for instance, from 1 pM to 100 µM, to empirically determine the optimal concentration.[1][3] The goal is to identify the concentration that yields the maximal degradation (Dmax) with the lowest possible concentration for 50% degradation (DC50).[4][5]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[2][3] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[6][7] To avoid or mitigate the hook effect, it is essential to perform a comprehensive dose-response curve to identify the optimal concentration range and the bell-shaped curve characteristic of this effect.[2]
Q3: How do I choose the appropriate incubation time for my degradation experiment?
A3: The kinetics of protein degradation can vary significantly. Therefore, it is recommended to conduct a time-course experiment to determine the optimal incubation period.[1] This involves treating cells with a fixed, effective concentration of your PROTAC (e.g., the determined DC50) and harvesting them at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[4] This will help identify the time point at which maximum degradation is achieved.
Q4: My PROTAC is not showing any degradation of the target protein. What are the possible reasons?
A4: Several factors could contribute to a lack of degradation:
-
Suboptimal PROTAC Concentration: The concentration used might be too low to be effective or too high and falling within the "hook effect" range.[3]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[2]
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase that your Ligand 50 targets.[4]
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium.[2]
-
Inefficient Ternary Complex Formation: The specific combination of the target protein, PROTAC, and E3 ligase may not form a stable and productive ternary complex.
Q5: What are essential controls to include in my cell-based degradation assays?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control PROTAC: An inactive version of your PROTAC, for example, one with a modification that prevents binding to the E3 ligase or the target protein.
-
Proteasome Inhibitor: Treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[6]
-
Neddylation Inhibitor: As Cullin-RING E3 ligases require neddylation for their activity, a neddylation inhibitor (e.g., MLN4924) can also be used to confirm the involvement of this pathway.
Troubleshooting Guides
Problem 1: Bell-Shaped Dose-Response Curve (The Hook Effect)
-
Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.[8]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular concentration range, especially at higher concentrations.[1]
-
Determine Optimal Concentration: Identify the peak of the curve, which represents the optimal concentration for maximal degradation (Dmax).[9]
-
Biophysical Validation: Use assays like TR-FRET or AlphaScreen to measure ternary complex formation at different PROTAC concentrations to correlate it with the degradation profile.[2][9]
-
Problem 2: No or Weak Target Degradation
-
Likely Cause: Multiple potential issues, including suboptimal concentration, poor cell permeability, or low E3 ligase expression.[4]
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a very wide range of concentrations (e.g., picomolar to high micromolar) to ensure you are not missing the active window.[1]
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to the target protein inside the cells.[10]
-
Check E3 Ligase Expression: Confirm the expression of the target E3 ligase in your cell line using Western blotting or qPCR.[4]
-
Optimize Incubation Time: Conduct a time-course experiment to find the optimal duration for degradation.[1]
-
Assess Cell Permeability: If possible, evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Problem 3: High Background in Proximity Assays (TR-FRET, AlphaScreen)
-
Likely Cause: Non-specific binding of assay components or issues with reagent concentrations.
-
Troubleshooting Steps:
-
Titrate Reagents: Optimize the concentrations of the donor and acceptor beads/antibodies and the tagged proteins.[11]
-
Include Proper Controls: Use controls with no PROTAC, and with each protein and its corresponding antibody/bead pair separately to identify the source of the background.[11]
-
Check Buffer Composition: Ensure the assay buffer is optimized and does not contain interfering substances.
-
Test for Compound Interference: Some compounds can interfere with the assay signal. Test your compound in the absence of one of the binding partners to check for auto-fluorescence or other interfering effects.
-
Quantitative Data Summary
The following tables provide representative data for key parameters in PROTAC-based experiments. Note that these are example values and the optimal parameters for "Ligand 50" must be determined empirically.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Typical DC50 and Dmax Values for VHL and CRBN-based PROTACs
| PROTAC ID | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TD-165 | VHL | CRBN | HEK293T | 20.4 | 99.6 | [12] |
| TD-158 | VHL | CRBN | HEK293T | 44.5 | 97.1 | [12] |
| 14a | VHL | CRBN | HeLa | 200 | >90 | [13] |
| GP262 | CRBN | p110γ | MDA-MB-231 | 42.23 | 88.6 | [14] |
| GP262 | CRBN | mTOR | MDA-MB-231 | 45.4 | 74.9 | [14] |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay by Western Blot
This protocol is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[5]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[4]
Protocol 2: Ternary Complex Formation Assay by TR-FRET
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in the presence of a PROTAC.
-
Reagent Preparation: Prepare solutions of tagged recombinant target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged) in an appropriate assay buffer. Prepare serial dilutions of the PROTAC.
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate to allow for ternary complex formation.
-
Antibody Addition: Add donor (e.g., anti-GST-Tb) and acceptor (e.g., anti-His-d2) labeled antibodies.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates ternary complex formation.[2]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Logical relationship illustrating the "hook effect".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: PROTAC Synthesis and Troubleshooting with E3 Ligase Ligand 50
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on PROTACs utilizing E3 Ligase Ligand 50.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis using this compound is resulting in low yields and multiple impurities. What are the likely causes and how can I troubleshoot this?
Low yields and impurities can stem from several factors in a multi-step PROTAC synthesis.[1] Key areas to investigate include:
-
Suboptimal Coupling Reactions: The conjugation of the linker to your target protein ligand and to Ligand 50 is a critical step. Inefficient coupling can lead to a significant amount of unreacted starting materials and side products.
-
Poor Solubility: PROTACs are often large molecules with limited solubility, which can hinder reaction kinetics and purification.[2] The physicochemical properties of Ligand 50, the linker, and the target ligand all contribute to the final PROTAC's solubility.
-
Instability of Components: One or more of your building blocks (target ligand, linker, or Ligand 50) may be unstable under the chosen reaction conditions (e.g., pH, temperature, solvent).
-
Complex Purification: The structural similarity between the desired PROTAC and reaction intermediates or byproducts can make purification by standard methods like flash chromatography or HPLC challenging.[3]
Troubleshooting Steps:
-
Optimize Coupling Chemistry:
-
Experiment with different coupling reagents (e.g., HATU, HOBt, EDC).
-
Vary the reaction stoichiometry, temperature, and time.
-
Ensure all reagents are anhydrous and of high purity.
-
-
Address Solubility Issues:
-
Utilize co-solvents to improve the solubility of reactants.
-
Consider using linkers with improved solubility profiles, such as those containing polyethylene glycol (PEG) chains.[2]
-
-
Protect Reactive Functional Groups: If your target ligand or linker contains sensitive functional groups, consider using protecting groups to prevent side reactions.
-
Refine Purification Strategy:
-
Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase HPLC).
-
Use a gradient optimization approach for your HPLC method to improve peak resolution.
-
Q2: I have successfully synthesized my PROTAC with Ligand 50, but it shows no degradation of my target protein. What are the potential reasons for this lack of activity?
A lack of degradation is a common challenge in PROTAC development and often points to issues beyond successful synthesis.[4] The primary reasons can be categorized as follows:
-
Inefficient Ternary Complex Formation: The ultimate function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] If this complex does not form effectively, no degradation will occur.
-
Incorrect Linker Design: The linker is a crucial determinant of PROTAC efficacy. Its length, rigidity, and attachment points dictate the geometry of the ternary complex.[2][5] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[2]
-
Poor Cellular Permeability: PROTACs are typically large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[6]
-
Choice of E3 Ligase: The E3 ligase recruited by Ligand 50 (e.g., FEM1B for EN106) may not be expressed at sufficient levels in your cell line of interest or may not be the optimal choice for your specific target protein.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a PROTAC showing no degradation activity.
Q3: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this?
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[2][5]
Strategies to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to clearly define the bell-shaped curve and identify the optimal concentration for maximum degradation.[2]
-
Enhance Ternary Complex Cooperativity: A well-designed PROTAC can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[5] This often involves linker optimization.
-
Modify the Linker: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[5]
Quantitative Data Summary
| Parameter | Possible Issue | Recommended Action | Expected Outcome |
| Reaction Yield | <10% | Optimize coupling conditions (reagents, temperature, time). | Increased yield of crude product. |
| Product Purity | <90% by HPLC | Employ orthogonal purification methods. | Purity >95% for biological assays. |
| PROTAC Solubility | <10 µM in DMSO | Use PEG-containing linkers; test co-solvents. | Improved solubility for stock solutions and assays. |
| DC50 Value | >1 µM or no degradation | Re-evaluate linker design; confirm target engagement. | Lower DC50 value indicating improved potency. |
| Hook Effect | Observed at >1 µM | Perform detailed dose-response; redesign linker for cooperativity. | Shift in the hook effect to higher concentrations. |
Key Experimental Protocols
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis.
-
Reactant Preparation: Dissolve the amine-functionalized component (either the target ligand-linker or the E3 ligand-linker) in an anhydrous solvent such as DMF or DCM.
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized component, a coupling agent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 3 equivalents) in the same anhydrous solvent. Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution. Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[4]
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., Anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., Anti-GST-d2).
-
Assay buffer.
-
-
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.
-
In a microplate, add serial dilutions of the PROTAC to the protein mixture.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor labeled antibodies and incubate as recommended by the manufacturer.
-
Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates ternary complex formation.
-
Signaling Pathways and Workflows
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: The mechanism of PROTAC-induced protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Off-Target Effects of Cereblon (CRBN)-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with PROTACs that utilize Cereblon (CRBN) E3 ligase ligands, such as derivatives of thalidomide, pomalidomide, or lenalidomide. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with CRBN-based PROTACs?
A1: The most significant off-target effects stem from the intrinsic activity of the CRBN E3 ligase ligand itself, which can function as a "molecular glue".[1] This can lead to the unintended recruitment and degradation of endogenous proteins known as "neosubstrates".[1][2] For pomalidomide- and thalidomide-based PROTACs, the most well-characterized off-target neosubstrates are zinc finger (ZF) transcription factors, such as IKZF1 (Ikaros), IKZF3 (Aiolos), and ZFP91.[3][4][5] This off-target degradation can lead to unintended biological consequences, including immunomodulation or toxicity.[6][7]
Q2: How can I experimentally identify off-target protein degradation?
A2: The gold standard for unbiased, proteome-wide identification of off-target effects is mass spectrometry-based global proteomics.[8][9][10] This technique allows for the quantification of thousands of proteins, providing a comprehensive view of all proteins whose abundance changes upon PROTAC treatment.[10][11] Potential off-targets identified by proteomics should then be validated using orthogonal methods, such as Western Blotting, to confirm the degradation of specific proteins.[9][12]
Q3: My PROTAC is causing degradation of known CRBN neosubstrates (e.g., IKZF1/3). How can I minimize this?
A3: Minimizing neosubstrate degradation involves modifying the CRBN ligand to disrupt its interaction with neosubstrates while maintaining its ability to bind CRBN and form a productive ternary complex with your protein of interest (POI). Strategies include:
-
Structural Modification of the Ligand: Rational design of the pomalidomide scaffold has shown that substitutions at specific positions, particularly the C5 position of the phthalimide ring, can reduce the degradation of ZF proteins.[3][13][14]
-
Linker Attachment Point: The point at which the linker is attached to the CRBN ligand can influence neosubstrate degradation.[4]
-
Develop Novel CRBN Binders: Research is ongoing to develop new CRBN ligands that do not possess the molecular glue properties of immunomodulatory drugs (IMiDs).[][16]
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[17] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN).[6] These non-productive binary complexes can potentially lead to off-target pharmacology by occupying either the target or the E3 ligase, preventing their normal function.[6] Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to avoid concentrations that induce the hook effect.[17]
Q5: Can the linker design influence the selectivity of my PROTAC?
A5: Yes, the linker is a critical component that influences the geometry and stability of the ternary complex.[17] By systematically varying the linker's length, composition, and attachment points, you can potentially improve selectivity. An optimized linker may favor the formation of a productive ternary complex with the intended target while disfavoring the formation of complexes with off-target proteins.[17][18]
Troubleshooting Guide: Off-Target Effects
This guide provides solutions to common problems encountered during the characterization of CRBN-based PROTACs.
| Problem | Possible Cause | Recommended Solution |
| Unintended degradation of proteins other than the target is identified by proteomics. | The pomalidomide/thalidomide moiety is acting as a molecular glue, degrading known neosubstrates (e.g., IKZF1, IKZF3, ZFP91).[3][5] | Confirm degradation of specific off-targets with Western Blotting.[12] Consider re-designing the PROTAC with a modified CRBN ligand (e.g., C5-substituted pomalidomide) to reduce neosubstrate affinity.[3][13] |
| The target-binding warhead has affinity for other proteins. | Test the warhead alone (without the linker and E3 ligand) for binding to the identified off-targets. If cross-reactivity is confirmed, a more selective warhead may be required.[17] | |
| Significant cell toxicity is observed at concentrations required for target degradation. | The observed toxicity is due to the degradation of an essential off-target protein. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.[6] Use proteomics to identify degraded proteins and cross-reference them with databases for essential genes/proteins to form a hypothesis for the toxicity mechanism. |
| The toxicity is related to the on-target degradation of your POI. | Use a negative control, such as an epimer of the PROTAC that cannot bind CRBN but still binds the target, to see if target inhibition alone causes toxicity.[6][19] Compare the phenotype to genetic knockout/knockdown of the target. | |
| Discrepancy between global proteomics and Western Blot validation. | Differences in the sensitivity or dynamic range of the assays. | Trust the mass spectrometry data as a primary discovery tool and optimize Western Blot conditions (e.g., antibody clone, dilution, exposure time).[6] |
| Poor quality or non-specific primary antibody used for Western Blotting. | Validate your primary antibody's specificity, for example, by using cell lines where the target protein has been knocked out or knocked down.[6] | |
| Inconsistent degradation results for on-target or off-target proteins. | Issues with cell culture conditions (e.g., passage number, confluency) affecting the ubiquitin-proteasome system. | Standardize all cell culture parameters, including using cells within a defined passage number range and consistent seeding densities.[17] |
| The PROTAC compound is unstable in the cell culture medium. | Assess the chemical stability of your PROTAC in the relevant medium over the time course of the experiment.[4][17] |
Key Experimental Protocols
Global Proteomics for Off-Target Identification by LC-MS/MS
This protocol provides an unbiased view of protein degradation across the proteome.[9]
-
Cell Culture and Treatment: Culture cells (e.g., MM.1S, MOLT4) to 70-80% confluency.[3][4] Treat cells with the PROTAC at its optimal degradation concentration (e.g., Dmax from dose-response curve), a high concentration to check for the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer).[6] Incubate for a time sufficient to observe degradation (e.g., 6-16 hours).[4][19]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify total protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.[6][12]
-
Isobaric Labeling (Optional but Recommended): For precise relative quantification, label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ).[12]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. The labeled peptides are separated by liquid chromatography before being analyzed by tandem mass spectrometry.[12]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant).[6] Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential on- and off-targets.[12]
Western Blotting for Validation
This is a targeted method to confirm the degradation of specific proteins identified by proteomics.[12]
-
Sample Preparation: Treat cells and prepare cell lysates as described in the proteomics protocol.
-
SDS-PAGE and Transfer: Separate proteins from the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (either the intended target or a potential off-target).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Include a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading across lanes.[6]
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
NanoBRET Assay for Off-Target Ternary Complex Formation
This assay measures PROTAC-induced proximity between CRBN and a potential off-target protein in live cells, confirming ternary complex formation.[3][14]
-
Cell Line Generation: Create a cell line that stably expresses the potential off-target protein fused to NanoLuciferase (NLuc).[3]
-
Transfection and Labeling: Transiently transfect these cells with a plasmid expressing HaloTag-fused CRBN (HT-CRBN).[3] Add a fluorescent HaloTag ligand (e.g., NanoBRET-618) to the cells, which will covalently label the HT-CRBN.[14]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells in a microplate.
-
Signal Detection: Add the NanoLuciferase substrate. If the PROTAC induces a ternary complex, the NLuc (on the off-target) and the fluorescent ligand (on CRBN) will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[3][14]
-
Analysis: Measure the BRET signal. A positive signal indicates the formation of an off-target ternary complex.[3]
Visualized Workflows and Pathways
Caption: On-target vs. off-target degradation pathways for CRBN-based PROTACs.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of E3 ligase Ligand 50
Welcome to the technical support center for E3 ligase Ligand 50. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffers. What are the initial steps I should take to improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. We recommend starting with the following troubleshooting steps:
-
Co-solvents: Prepare stock solutions in 100% DMSO and then dilute into your aqueous buffer. Note that high concentrations of DMSO can affect cell viability and assay performance. We recommend keeping the final DMSO concentration below 0.5%.
-
pH Adjustment: Assess the pKa of Ligand 50. If it has ionizable groups, adjusting the pH of your buffer can significantly improve solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.
-
Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the ligand, thereby increasing its aqueous solubility.[1][2]
Q2: I am observing a loss of activity of my Ligand 50 in solution over time. What could be the cause and how can I improve its stability?
A2: Loss of activity often indicates compound instability. Potential causes include hydrolysis, oxidation, or photodegradation. To address this:
-
Storage Conditions: Store stock solutions at -80°C and minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Buffer Components: Certain buffer components can promote degradation. Avoid reactive species and consider adding antioxidants like ascorbic acid or DTT if oxidation is suspected.
-
Forced Degradation Studies: To identify the degradation pathways, perform forced degradation studies by exposing Ligand 50 to stress conditions such as acid, base, heat, oxidation, and light.[3][4] This will help in developing a stable formulation.
Q3: Can I use sonication to dissolve my Ligand 50?
A3: While sonication can aid in dissolving compounds, it can also generate heat which may lead to degradation of thermally sensitive molecules. If you use sonication, we recommend using a sonication bath with temperature control and sonicating for short intervals.
Q4: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is a measure of how quickly a compound dissolves when a DMSO stock solution is added to an aqueous buffer. It's a high-throughput method often used in early drug discovery.[5][6][7]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 24-48 hours) to reach equilibrium.[6]
For initial screening and in vitro assays, kinetic solubility is often sufficient. For formulation development and later-stage studies, thermodynamic solubility is more critical.
Troubleshooting Guides
Issue 1: Ligand 50 Precipitates During My Cell-Based Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | Decrease the final concentration of Ligand 50 in your assay medium. | The ligand remains in solution throughout the experiment. |
| Interaction with Media Components | Test the solubility of Ligand 50 in different types of cell culture media. Serum proteins can sometimes bind to small molecules and either increase or decrease their apparent solubility. | Identification of a more suitable medium for your experiments. |
| "Grease-ball" Molecule | Formulate Ligand 50 in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), for in vivo studies, or use lipid nanoparticles for in vitro work.[1][8] | Improved bioavailability and solubility in biological fluids. |
| "Brick-dust" Molecule | Consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution.[8][9] | Enhanced dissolution rate and apparent solubility. |
Issue 2: Inconsistent Results in Biochemical Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Adsorption to Plastics | Use low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can also help. | More reproducible and accurate assay results. |
| Compound Degradation | Prepare fresh dilutions of Ligand 50 from a frozen stock solution for each experiment. Avoid storing diluted solutions for extended periods. | Consistent compound activity across experiments. |
| Aggregation | Measure the particle size of your Ligand 50 solution using dynamic light scattering (DLS). Aggregates can lead to non-specific activity. | Confirmation of a homogenous solution without aggregates. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of Ligand 50.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of Ligand 50 in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM Ligand 50 stock solution to the first well and mix thoroughly. This results in a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the light scattering in each well using a nephelometer.
-
The solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Stability Assessment by HPLC (Forced Degradation)
This protocol outlines a method to assess the stability of Ligand 50 under various stress conditions.[3][4][10]
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of Ligand 50 in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to light (e.g., in a photostability chamber) for 24 hours.
-
-
HPLC Analysis:
-
Inject the stressed samples and an unstressed control sample onto the HPLC system.
-
Use a suitable gradient method (e.g., 10-90% ACN in water with 0.1% formic acid over 20 minutes) to separate the parent compound from any degradation products.
-
Monitor the elution profile at the λmax of Ligand 50.
-
-
Data Analysis:
-
Calculate the percentage of Ligand 50 remaining in each stressed sample compared to the control.
-
A significant decrease in the main peak area with the appearance of new peaks indicates degradation. A mass balance should be performed to ensure that the decrease in the parent peak corresponds to an increase in degradation product peaks.[11]
-
Data Presentation
Table 1: Solubility of Ligand 50 in Various Solvents
| Solvent System | Ligand 50 Solubility (µg/mL) |
| Water | < 1 |
| PBS, pH 7.4 | < 1 |
| PBS, pH 7.4 + 0.5% DMSO | 5 |
| PBS, pH 7.4 + 1% Tween-20 | 15 |
| 10% HP-β-CD in Water | 50 |
| 20% PEG400 in Water | 35 |
Table 2: Stability of Ligand 50 under Forced Degradation
| Stress Condition | % Ligand 50 Remaining | Number of Degradation Products |
| Control | 100 | 0 |
| 0.1 M HCl, 60°C, 24h | 85 | 1 |
| 0.1 M NaOH, 60°C, 24h | 40 | 2 |
| 3% H₂O₂, RT, 24h | 92 | 1 |
| 60°C, 24h | 98 | 0 |
| Light Exposure, 24h | 75 | 1 |
Visualizations
Caption: Signaling pathway for targeted protein degradation mediated by this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Challenges in E3 Ligase Ligand Linker Chemistry
Welcome to the technical support center for E3 ligase ligand linker chemistry, a critical aspect of developing potent and effective Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of PROTAC design and optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Problem: My PROTAC shows good binary binding to the target protein and E3 ligase, but fails to induce target degradation.
Possible Causes and Solutions:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the formation of a stable ternary complex. Conversely, a linker that is too long or overly flexible might lead to non-productive binding orientations where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Troubleshooting:
-
Synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of polyethylene glycol (PEG) or alkyl units).
-
Introduce rigidity into the linker by incorporating cyclic structures like piperidine or piperazine.[2]
-
Evaluate the degradation efficiency of the new PROTACs using a dose-response experiment.
-
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that lysine residues are not positioned for ubiquitination.
-
Troubleshooting:
-
Perform ternary complex formation assays (see Experimental Protocols section) to assess the stability and cooperativity of the complex.
-
Computational modeling can provide insights into the possible conformations of the ternary complex and guide linker design.
-
-
-
Poor Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC, such as solubility and cell permeability.[1][2]
-
Troubleshooting:
-
Assess the solubility of your PROTAC. If it is low, consider incorporating more hydrophilic moieties into the linker, such as PEG units or polar functional groups.[][4]
-
Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] Modifications to the linker to balance hydrophilicity and hydrophobicity may be necessary.[]
-
-
Problem: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
Possible Causes and Solutions:
-
Formation of Non-productive Binary Complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and compete with the formation of the productive ternary complex.[1][6]
-
Troubleshooting:
-
Confirm the Hook Effect: Perform a wide dose-response experiment to confirm the bell-shaped degradation curve.[7]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[1] This can be achieved by optimizing linker length and rigidity.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTAC design?
A1: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][] These are often used in initial screening due to their synthetic accessibility.[1] More rigid linkers incorporating cyclic structures like piperidine and piperazine are also widely used to improve conformational stability and physicochemical properties.[] "Click chemistry" linkers, such as those containing triazoles, are also popular due to their straightforward and efficient synthesis.[9][]
Q2: How does the linker attachment point on the E3 ligase ligand and target-binding ligand affect PROTAC activity?
A2: The attachment point, or "exit vector," is crucial.[11] It should be at a position that does not disrupt the binding of the ligands to their respective proteins. The choice of attachment point is typically guided by analyzing solvent-exposed areas on the surface of the protein-ligand complexes. An incorrectly placed linker can abrogate binding and, consequently, degradation.[11]
Q3: What analytical techniques are essential for characterizing my PROTAC and its function?
A3: A suite of analytical techniques is necessary. For structural confirmation of the synthesized PROTAC, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard.[] To assess function, you will need assays to measure binary binding (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)), ternary complex formation (e.g., SPR, ITC, TR-FRET), and ultimately, target protein degradation in cells (e.g., Western Blot, In-Cell Western, mass spectrometry-based proteomics).[7][12][13][14][15][16]
Q4: How can I improve the solubility and cell permeability of my PROTAC?
A4: Linker chemistry plays a pivotal role. To improve solubility, you can incorporate hydrophilic moieties like PEG chains or polar functional groups.[][4] For cell permeability, a balance between hydrophilicity and lipophilicity is key.[2] Sometimes, more rigid linkers or those containing ionizable groups like piperazine can improve these properties.[16] It is often an empirical process of synthesizing and testing a variety of linkers.[]
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
This table summarizes data on the effect of varying polyethylene glycol (PEG) linker lengths on the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | 2 | 50 | >90 |
| BRD4 | VHL | 3 | 25 | >95 |
| BRD4 | VHL | 4 | 10 | >98 |
| BRD4 | VHL | 5 | 30 | >95 |
| BTK | CRBN | 3 | 40 | ~80 |
| BTK | CRBN | 4 | 10 | >90 |
| BTK | CRBN | 5 | 5 | >95 |
| BTK | CRBN | 6 | 20 | ~90 |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct and experimental conditions.[17]
Table 2: Comparison of Different Linker Compositions on Cell Permeability
This table provides a comparative look at how different linker compositions can affect the cell permeability of PROTACs, often measured as a ratio of in-cell to biochemical activity.
| PROTAC | Linker Composition | Permeability Classification |
| 1 | Flexible Aliphatic Chain | Low |
| 2 | Flexible Aliphatic Chain with Ether | High |
| 3 | Rigid Piperidine-containing | Medium-High |
| 4 | PEG Chain | Medium-Low |
| 5 | Alkyl Chain with Amide | Medium-Low |
| 6 | Pyridine-containing | Medium-Low |
| 7 | Flexible Tertiary Amine | Medium-High |
| 8 | Rigid Piperidine with Tertiary Amine | Medium-High |
Note: Permeability is a complex property influenced by multiple factors beyond linker composition.[18]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[15]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat changes associated with binding events and can be used to determine the thermodynamics of binary and ternary complex formation.[12]
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine the dissociation constant (KD1).
-
-
PROTAC to Target Protein (KD2):
-
Fill the ITC cell with the target protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the target protein.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary.
-
α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complexes).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
References
- 1. chempep.com [chempep.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
E3 ligase Ligand 50 degradation efficiency issues
Welcome to the technical support center for E3 ligase Ligand 50. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary application is in the synthesis of PROTACs, where it serves as the component that recruits the CRBN E3 ligase machinery to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein.[2][3] It is a key building block for creating heterobifunctional degraders.[4] A notable application is in the synthesis of PROTAC BTK Degrader-10.[1]
Q2: What is the general mechanism of action for a PROTAC synthesized with this compound?
A2: A PROTAC synthesized with this compound functions by inducing the formation of a ternary complex, bringing together the target protein of interest (POI) and the CRBN E3 ligase.[5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[5][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled to induce the degradation of more POI molecules.[5]
Q3: What is the "hook effect" and how does it relate to PROTACs using this compound?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[7][8] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[7]
Q4: How can I assess for off-target effects of a PROTAC synthesized with this compound?
A4: A comprehensive way to assess off-target effects is through quantitative proteomics.[9][10] This involves using techniques like mass spectrometry to compare the entire proteome of cells treated with the PROTAC to untreated cells.[11] This allows for the identification of any unintended protein degradation.[10] Any potential off-targets identified should be validated using orthogonal methods like Western blotting.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PROTACs synthesized using this compound.
Problem 1: Low or No Degradation of the Target Protein
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm the PROTAC is entering the cells and binding to its target.[12][13] |
| Inefficient Ternary Complex Formation | Use biophysical assays like TR-FRET or co-immunoprecipitation to verify the formation of the Target-PROTAC-CRBN ternary complex.[14] |
| Low CRBN Expression in Cell Line | Confirm the expression levels of Cereblon (CRBN) in your chosen cell line via Western blot. Low expression can be a common reason for the failure of thalidomide-based PROTACs.[8] |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation and to rule out the hook effect.[7][8] |
| PROTAC Instability | Assess the stability of your PROTAC compound in the cell culture medium over the time course of your experiment.[7] |
Problem 2: High Cell Toxicity
| Possible Cause | Recommended Troubleshooting Steps |
| High PROTAC Concentration | Determine the cytotoxic concentration of your PROTAC by performing a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic level for your degradation experiments.[9] |
| Off-Target Effects | Utilize quantitative proteomics to identify any unintended protein degradation that could be causing toxicity.[9][10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells.[9] |
Quantitative Data Summary
The following table presents representative degradation data for Cereblon-recruiting PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PTD10 (BTK Degrader) | BTK | Ramos | 0.5 nM | >95% | [15][16] |
| PTD10 (BTK Degrader) | BTK | JeKo-1 | 0.6 nM | >95% | [15] |
| DD 03-171 | BTK | Mantle Cell Lymphoma Cells | 5.1 nM | N/A | [17] |
| SHP2 Degrader (11) | SHP2 | N/A | 6.02 nM | N/A | [18] |
| RC-3 | BTK | Mino | <10 nM | >85% | [19] |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [19] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation.
Experimental Protocols
1. Western Blot for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.
2. In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in the presence of the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot and probe with an antibody against ubiquitin. The appearance of a high-molecular-weight smear indicates polyubiquitination of the target protein.
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. biocompare.com [biocompare.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the hook effect with E3 ligase Ligand 50 PROTACs
Welcome to the technical support center for researchers utilizing PROTACs that engage E3 ligases. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments, with a particular focus on understanding and preventing the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4][5] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range can I expect to see the hook effect?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1][2]
PROTAC Signaling and the Hook Effect
The following diagram illustrates the mechanism of action of PROTACs and the formation of unproductive binary complexes that lead to the hook effect.
Caption: PROTAC mechanism and the hook effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during PROTAC experiments, with a focus on the hook effect.
| Problem | Likely Cause(s) | Troubleshooting Steps |
| 1. Bell-shaped dose-response curve; degradation decreases at high concentrations. | You are observing the hook effect . | A. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at higher concentrations. B. Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] C. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC concentrations.[1][2] |
| 2. No degradation observed at any concentration. | A. The tested concentration range is too high and entirely within the hook effect region. B. The PROTAC is inactive or has poor cell permeability.[2][3] C. Insufficient expression of the target protein or the E3 ligase in the cell line.[1] D. Suboptimal incubation time.[1] | A. Test a Wider Concentration Range: Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1] B. Verify Target Engagement and Ternary Complex Formation: Confirm that the PROTAC can bind to the target protein and the E3 ligase.[1] C. Check Cell Line and E3 Ligase Expression: Ensure your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels via Western blot or qPCR.[1] D. Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration.[1] |
| 3. High variability between replicate experiments. | A. Inconsistent cell culture conditions (e.g., cell passage number, confluency).[2] B. Instability of the PROTAC compound in the cell culture medium.[2] | A. Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[2] B. Assess PROTAC Stability: Evaluate the stability of your PROTAC in the experimental media over the time course of your experiment. |
Experimental Workflow for Troubleshooting the Hook Effect
The following diagram outlines a logical workflow for identifying and mitigating the hook effect in your PROTAC experiments.
Caption: A logical workflow for troubleshooting the hook effect.
Key Experimental Protocols
1. Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[7]
-
-
Data Analysis:
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle. To prevent degradation of the target protein and capture the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Western Blotting:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement by the PROTAC in intact cells.
-
Cell Treatment and Heating:
-
Treat cells with various concentrations of the PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting for the target protein. Increased thermal stability of the target protein in the presence of the PROTAC indicates target engagement.
-
4. NanoBRET™ Ternary Complex Assay
This is a live-cell assay to quantify the proximity of the target protein and the E3 ligase.[8]
-
Cell Preparation:
-
Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in cells.[8]
-
Label the HaloTag® fusion protein with a fluorescent ligand.
-
-
PROTAC Treatment and Measurement:
-
Treat the cells with a range of PROTAC concentrations.
-
Measure both the donor and acceptor emission signals. An increase in the BRET ratio indicates the formation of the ternary complex.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Optimizing Ternary Complex Formation with E3 Ligase Ligand 50
Welcome to the technical support center for E3 Ligase Ligand 50. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase) for successful targeted protein degradation.
Troubleshooting Guide
This section addresses common issues encountered during ternary complex formation experiments.
Q1: I am not observing any ternary complex formation in my proximity-based assay (e.g., TR-FRET, AlphaLISA). What are the possible causes?
A1: Failure to detect a ternary complex can stem from several factors. Start by systematically verifying each component and condition of your assay.
-
Protein Quality: Ensure your target protein and E3 ligase are pure, correctly folded, and active. Aggregation can be a significant issue; check for this using methods like Dynamic Light Scattering (DLS).
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC, which contains Ligand 50, using techniques like NMR and mass spectrometry.
-
Assay Conditions: The cellular environment is complex. Biochemical assays with purified proteins might not fully replicate intracellular conditions.[1] Consider using live-cell assays like NanoBRET™ to confirm complex formation within a cellular context.[2]
-
"Unproductive" Complex: A stable ternary complex might form but may not be in the correct orientation for the E3 ligase to ubiquitinate the target protein. This can be due to suboptimal linker length or attachment points on the PROTAC.[3]
Q2: I'm observing a "hook effect" in my dose-response curve. What does this mean and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where the signal from a proximity assay (or the level of protein degradation) decreases at high PROTAC concentrations.[1][2][3] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, favoring the formation of binary complexes (Target-PROTAC and E3-PROTAC) over the productive ternary complex.[1][2]
-
Mitigation Strategies:
-
Titrate the PROTAC: Perform a dose-response experiment across a wide concentration range to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve.[1][3]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[2]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[2][3]
-
Q3: My Surface Plasmon Resonance (SPR) data for ternary complex formation is complex and difficult to interpret. What are some common issues?
A3: SPR is a powerful tool for studying ternary complexes, but the resulting sensorgrams can be challenging to analyze.[4]
-
Non-Specific Binding: This can be a major issue. Ensure that your reference surface is appropriate and that you include a non-binding analog if possible.[5]
-
Protein Inactivity on Chip: The immobilization process can sometimes lead to the inactivation of the protein.[5] Consider different immobilization strategies or a capture-based approach.
-
Complex Kinetics: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events or conformational changes upon binding.[2] It is crucial to have high-quality, active protein constructs for reliable data.[4]
Q4: My results are inconsistent between biochemical and cellular assays. Why is there a discrepancy?
A4: Discrepancies between in vitro and in-cell data are common and can be attributed to several factors.
-
Cellular Environment: The intracellular environment contains numerous factors not present in a purified system, such as different protein concentrations, post-translational modifications, and competing endogenous molecules that can all influence the formation of the ternary complex.[2]
-
PROTAC Permeability and Stability: The PROTAC must be able to cross the cell membrane and remain stable within the cell to be effective.[1] Poor cell permeability or rapid metabolism can lead to a lack of activity in cellular assays despite positive results in biochemical assays.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for Ligand 50, the E3 ligase, and the target protein in a ternary complex assay?
A1: The optimal concentrations are highly dependent on the specific proteins and the assay format. However, a good starting point for a TR-FRET assay would be in the low nanomolar range. For instance, a titration of the PROTAC from 0.57 nM to 100 µM with protein concentrations around 2-8 nM has been used successfully in similar systems.[6][7] It is critical to perform a cross-titration of all three components to find the optimal concentrations for your specific system.[8]
Q2: Which biophysical assays are best suited for characterizing the ternary complex with Ligand 50?
A2: A variety of biophysical techniques can be used to characterize ternary complex formation, each with its own advantages.[9][10][11]
-
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI): These techniques are excellent for determining binding affinities and kinetics.[11][12] SPR, in particular, can provide detailed kinetic information and is often used to determine the cooperativity of the complex.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic data such as the binding constant (KD) and stoichiometry.[11][12] It is considered a gold-standard method for determining cooperativity.[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA: These are proximity-based assays that are well-suited for high-throughput screening and for determining the relative amount of ternary complex formed.[13][14]
Q3: How does cooperativity impact the formation of the ternary complex?
A3: Cooperativity (α) is a critical parameter that describes how the binding of one protein to the PROTAC influences the binding of the second protein.[15]
-
Positive Cooperativity (α > 1): This indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the target protein, leading to a more stable ternary complex.[15] High positive cooperativity is often a hallmark of an effective PROTAC.[16]
-
Negative Cooperativity (α < 1): This suggests that the formation of the binary complex hinders the binding of the second protein, resulting in a less stable ternary complex.[15]
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
The cooperativity factor can be calculated from the binding affinities of the binary and ternary complexes (α = KD,binary / KD,ternary).[17]
Experimental Protocols
Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Tagged Target Protein (e.g., GST-tagged)
-
Tagged E3 Ligase (e.g., His-tagged)
-
PROTAC containing Ligand 50
-
TR-FRET Donor (e.g., Tb-anti-GST antibody)
-
TR-FRET Acceptor (e.g., AF488-anti-His antibody)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the target protein, E3 ligase, and PROTAC in the assay buffer.
-
Prepare serial dilutions of the PROTAC to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
Add a fixed concentration of the tagged target protein and the tagged E3 ligase to each well of the 384-well plate.
-
Add the serially diluted PROTAC to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the TR-FRET donor and acceptor antibodies to all wells at their optimized concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[7]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. An increase in the TR-FRET ratio indicates the formation of the ternary complex.[3]
-
Data Presentation
Table 1: Recommended Starting Concentrations for Biophysical Assays
| Assay | Component | Recommended Starting Concentration | Notes |
| TR-FRET | Target Protein | 1-10 nM | Concentrations should be optimized for each specific system. |
| E3 Ligase | 1-10 nM | ||
| PROTAC | 0.1 nM - 10 µM | A wide titration is necessary to observe the hook effect.[1] | |
| SPR | Immobilized Protein | As per manufacturer's guidelines | Aim for a low to medium density surface. |
| Analyte Protein | 20-50x KD of binary interaction | Near-saturating concentrations are recommended for ternary complex experiments.[18] | |
| PROTAC | 5-10x KD of binary interaction | ||
| ITC | Protein in Cell | 10-20 µM | Concentrations should be high enough to ensure a good signal-to-noise ratio. |
| PROTAC in Syringe | 10-20x Protein Concentration |
Table 2: Comparison of Biophysical Assays for Ternary Complex Characterization
| Assay | Throughput | Information Provided | Key Considerations |
| TR-FRET | High | Relative quantification of ternary complex | Prone to the hook effect; requires tagged proteins.[2] |
| AlphaLISA | High | Relative quantification of ternary complex | Similar to TR-FRET; sensitive to buffer components. |
| SPR | Medium | Binding affinity (KD), kinetics (kon, koff), cooperativity | Requires high-quality protein; immobilization can affect activity.[5] |
| BLI | Medium | Binding affinity (KD), kinetics (kon, koff) | Less sensitive than SPR; may not be suitable for weak binary interactions.[12] |
| ITC | Low | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS), cooperativity | Requires large amounts of pure protein and compound.[12] |
| NanoBRET™ | High | Ternary complex formation in live cells | Provides physiologically relevant data.[2] |
Visualizations
Caption: The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. diva-portal.org [diva-portal.org]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: In Vivo Delivery of E3 Ligase-Recruiting PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery and evaluation of PROTACs that recruit E3 ubiquitin ligases to induce targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC that recruits an E3 ligase?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1][2] By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[4][5] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Q2: What are the common challenges encountered with the in vivo delivery of PROTACs?
Due to their high molecular weight and complex structures, PROTACs often present several challenges for in vivo delivery:
-
Poor Aqueous Solubility: Many PROTACs are highly lipophilic and have low solubility in aqueous solutions, which can hinder their formulation and administration.[6][7]
-
Low Cell Permeability: The large size and polarity of PROTAC molecules can make it difficult for them to cross cell membranes and reach their intracellular targets.[6][8]
-
Suboptimal Pharmacokinetic Properties: PROTACs can be subject to rapid clearance from the body, leading to insufficient exposure to the target tissue.[6][9]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of ternary complex formation and subsequent degradation.[3][10]
-
Off-Target Toxicity: Unintended degradation of other proteins, known as neosubstrates, can occur, particularly with CRBN-based PROTACs, leading to potential adverse effects.[10]
Q3: Which E3 ligases are most commonly recruited by PROTACs in clinical development?
While there are over 600 known E3 ligases, the majority of PROTACs that have entered clinical trials recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL) .[1][11][12] The choice between these two can significantly impact a PROTAC's properties and performance.[13]
Troubleshooting Guide for In Vivo Experiments
This guide provides a structured approach to troubleshooting common issues encountered during in vivo studies with E3 ligase-recruiting PROTACs.
Problem 1: Poor In Vivo Efficacy (e.g., lack of tumor growth inhibition)
| Possible Cause | Suggested Solution |
| Poor Formulation and Bioavailability | 1. Optimize Formulation: Test various formulation strategies such as amorphous solid dispersions (ASDs), lipid-based formulations like nanoemulsions, or polymeric micelles to improve solubility.[6][14] 2. Change Route of Administration: If oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection.[15][16] 3. Conduct PK/PD Studies: Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and optimize the dosing regimen.[17] |
| Insufficient Dose or Exposure | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect" at higher concentrations.[16] 2. Adjust Dosing Frequency: Based on PK data, modify the dosing schedule to maintain a therapeutic concentration at the target site.[16] |
| Low Target Engagement | 1. Verify Target Expression: Confirm the expression levels of the target protein and the recruited E3 ligase (e.g., CRBN, VHL) in the specific animal model and target tissue.[18] 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[16] |
| Metabolic Instability | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. Understanding the metabolic "soft spots" can inform future chemical modifications. 2. Structural Modification: Modify the linker or non-critical parts of the ligands to improve metabolic stability. Strategies include using cyclic linkers or altering attachment points. |
Problem 2: Observed In Vivo Toxicity or Off-Target Effects
| Possible Cause | Suggested Solution |
| On-Target, Off-Tissue Toxicity | 1. Tissue-Specific Delivery: Explore targeted delivery strategies to concentrate the PROTAC at the site of disease. 2. Optimize Dosing: Adjust the dose to a level that maintains efficacy while minimizing toxicity in non-target tissues. |
| Off-Target Degradation (Neosubstrates) | 1. Proteomics Analysis: Use mass spectrometry-based proteomics to identify unintended degraded proteins in treated cells or tissues. 2. Modify E3 Ligase Ligand: For CRBN-based PROTACs, structural modifications to the ligand can reduce the degradation of known neosubstrates like IKZF1/3.[10] 3. Switch E3 Ligase: Consider designing a new PROTAC that utilizes a different E3 ligase (e.g., switching from CRBN to VHL).[19] |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[16] 2. Alternative Formulations: Test different, well-tolerated formulation vehicles.[16] |
Quantitative Data Summary
The following tables provide representative quantitative data from preclinical in vivo studies of PROTACs.
Table 1: In Vivo Efficacy of Representative PROTACs in Xenograft Models
| PROTAC | Target | E3 Ligase | Animal Model | Dosing | Administration Route | Outcome |
| ARV-110 | AR | CRBN | mCRPC Xenograft | 10 mg/kg, daily | Oral | Tumor growth inhibition |
| ARV-471 | ER | CRBN | ER+ Breast Cancer Xenograft | 30 mg/kg, daily | Oral | Tumor regression |
| PZ671 | Bcl-xL | CRBN | MOLT-4 Xenograft | 25 mg/kg, 3x/week | IP | Significant tumor growth inhibition[7] |
| ACBI2 | SMARCA2 | VHL | SMARCA4-deficient cancer model | 30 mg/kg, daily | Oral | In vivo efficacy |
| KRAS G12D Degrader | KRAS G12D | VHL | AsPC-1 Xenograft | 50 mg/kg, daily or every 3 days | Subcutaneous | Tumor growth inhibition[15] |
Table 2: Representative In Vivo Pharmacodynamic and Pharmacokinetic Parameters
| PROTAC | Animal Model | Key Pharmacodynamic Effect | Cmax | Tmax | Oral Bioavailability (F%) |
| ARV-110 | Mouse | >80% AR degradation in tumors | - | - | ~25% |
| ARV-471 | Mouse | >90% ER degradation in tumors | - | - | ~40% |
| ACBI2 | Mouse | Selective SMARCA2 degradation | - | - | 21% |
| GP262 | SD Rat | PI3K/mTOR degradation | 158.3 ng/mL (15 mg/kg, IP) | 0.5 h | - |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation in Xenograft Tumors
This protocol outlines the steps to quantify target protein degradation in tumor tissues from a PROTAC-treated mouse model.[5][10][20]
Materials:
-
Tumor tissue samples (snap-frozen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize frozen tumor tissue in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation In Vivo
This protocol describes a method to determine if the PROTAC is forming a ternary complex with the target protein and the E3 ligase in tumor tissue.[21][22][23]
Materials:
-
Tumor tissue lysates (prepared in a non-denaturing IP lysis buffer)
-
Primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Pre-clearing Lysate: Add protein A/G beads to the tumor lysate and incubate to reduce non-specific binding. Remove the beads.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-E3 ligase) to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of E3 Ligase Ligand 50 and Other Cereblon Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of a potent and specific E3 ubiquitin ligase ligand is paramount to the successful design of Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a key target for PROTAC development. This guide provides a comparative overview of E3 ligase Ligand 50 in the context of other well-characterized Cereblon ligands, offering insights into their performance based on available experimental data.
Quantitative Performance Comparison of Cereblon Ligands
The efficacy of a Cereblon ligand is primarily determined by its binding affinity to CRBN and its ability to induce the degradation of a target protein when incorporated into a PROTAC. Key metrics for evaluation include the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for CRBN binding, and the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) for PROTAC-mediated protein degradation.
Cereblon Binding Affinity
The following table summarizes the reported binding affinities of several common Cereblon ligands. A lower Kd or IC50 value indicates a higher binding affinity.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Pomalidomide | ~157 nM | 1.2 µM - ~3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | 1.5 µM - ~3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Thalidomide | ~250 nM | ~2 µM | Competitive Titration, Competitive Binding Assay |
| Iberdomide (CC-220) | Not Reported | ~150 nM | Cereblon-binding affinity assay |
Note: IC50 values can vary depending on the specific assay conditions.
PROTAC-Mediated Degradation Efficiency
The functional consequence of Cereblon binding is the recruitment of a target protein for ubiquitination and subsequent degradation. The following table provides examples of the degradation efficiency of PROTACs that utilize different Cereblon ligands to degrade the Bruton's tyrosine kinase (BTK) protein, a common target in cancer therapy.
| PROTAC | Cereblon Ligand | Target Protein | DC50 | Dmax | Cell Line |
| ARV-110 | Pomalidomide derivative | Androgen Receptor | 1 nM | >85% | VCaP |
| Compound 69 | Pomalidomide derivative | EGFR L858R | 11 nM (HCC-827), 25 nM (H3255) | Not Reported | HCC-827, H3255 |
| BTK Degrader 49 | Pomalidomide derivative | BTK | <10 nM | Not Reported | RAMOS |
| MT-802 | Pomalidomide | BTK | <10 nM | >90% | MOLM-14 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, including the linker and the target-binding moiety, as well as the experimental conditions.
Signaling Pathway and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures used to evaluate these ligands is crucial for interpreting performance data and designing new experiments.
Cereblon-Mediated Protein Degradation Pathway
Cereblon ligands act as "molecular glues" by binding to CRBN and inducing a conformational change that creates a new binding surface. This new surface recruits a target protein to the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Experimental Workflow for Assessing Ligand Performance
A typical workflow to evaluate a new Cereblon ligand involves characterizing its binding affinity to CRBN and then assessing its ability to induce the degradation of a target protein when incorporated into a PROTAC.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of Cereblon ligand performance.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive assay measures the binding of a test ligand to Cereblon by monitoring the displacement of a fluorescently labeled tracer.
Materials:
-
Purified recombinant human Cereblon (CRBN/DDB1 complex)
-
Fluorescent tracer (e.g., fluorescently labeled thalidomide)
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT)
-
Test compounds (serially diluted)
-
384-well low-volume microplates
Procedure:
-
Add a fixed concentration of the CRBN/DDB1 complex and the fluorescent tracer to the wells of the microplate.
-
Add serial dilutions of the test compound (e.g., this compound) or a reference compound (e.g., pomalidomide) to the wells.
-
Add the Europium-labeled antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 value is determined by plotting the decrease in the FRET signal against the concentration of the test compound.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection of an appropriate Cereblon ligand is a critical step in the development of effective and selective PROTACs. While well-characterized ligands like pomalidomide and lenalidomide provide a strong foundation and serve as valuable benchmarks, the exploration of novel ligands such as this compound is essential for expanding the toolkit for targeted protein degradation. The lack of publicly available quantitative data for this compound highlights the need for rigorous experimental characterization using standardized protocols, as outlined in this guide. By systematically evaluating binding affinity, degradation efficiency, and selectivity, researchers can make informed decisions to advance the development of next-generation protein degraders.
E3 Ligase Ligands: A Comparative Guide for PROTAC Development – VHL vs. Cereblon Ligands
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ligase, which then tags the target for destruction by the proteasome.[2] Among the more than 600 E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the workhorses for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][2]
This guide provides a comprehensive comparison of VHL and CRBN ligands for PROTAC development, offering researchers, scientists, and drug development professionals a data-driven resource to inform their strategic decisions. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for the evaluation of PROTACs.
Mechanism of Action: Hijacking Cellular Machinery
The fundamental mechanism for both VHL and CRBN-based PROTACs is the induced proximity of the E3 ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[3] The PROTAC molecule acts as a molecular bridge, with one end binding to the POI and the other to the E3 ligase.[4] This ternary complex formation is a critical step, and its stability and cooperativity significantly influence the efficiency of protein degradation.[1]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the tagged protein.[6]
Quantitative Performance Comparison
The efficacy of a PROTAC is typically assessed by its degradation potency (DC50, the concentration required to degrade 50% of the target protein) and the maximum level of degradation (Dmax). The choice of E3 ligase ligand can significantly impact these parameters. Below is a summary of comparative data for PROTACs targeting the same protein but utilizing different E3 ligase ligands.
| Target Protein | PROTAC with VHL Ligand | DC50 (nM) | Dmax (%) | PROTAC with CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| EGFR L858R | Degrader 68 | 5.0 | >90 | Degrader 69 | 11 | >90 | HCC-827 | [7] |
| EGFR L858R | Degrader 68 | 3.3 | >90 | Degrader 69 | 25 | >90 | H3255 | [7] |
| Androgen Receptor (AR) | ARD-69 | 0.86 | >95 | Not specified | - | - | LNCaP | [7] |
| Bruton's Tyrosine Kinase (BTK) | SJF678 | Weaker degradation | - | Not specified | <10 | >90 | RAMOS | [7] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the linker, and the cellular context. The data above should be considered illustrative examples.
Key Differences and Design Considerations
| Feature | VHL Ligands | CRBN Ligands |
| Origin | Derived from the peptide sequence of Hypoxia-Inducible Factor 1α (HIF-1α).[1] | Based on thalidomide and its analogs (immunomodulatory drugs or IMiDs).[1] |
| Molecular Weight | Generally larger and more peptidic in nature.[8] | Typically smaller and more "drug-like".[1] |
| Synthesis | Can be more complex and costly to synthesize.[1] | Well-established chemistry and readily available building blocks.[1] |
| Solubility | Can exhibit lower solubility, though modifications can improve this property.[9] | Generally possess favorable solubility and permeability.[8] |
| Selectivity | VHL-based PROTACs are often considered less prone to "molecular glue" type off-target effects.[10] | The inherent biological activity of CRBN ligands may lead to off-target effects.[1] |
| Clinical Development | Fewer VHL-based PROTACs have entered clinical trials compared to CRBN-based ones.[7] | The majority of PROTACs in clinical trials utilize CRBN ligands.[7] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
-
Ternary Complex Formation Assay (e.g., Fluorescence Polarization - FP)
This assay can be used to quantify the binding affinities within the ternary complex.
-
Materials:
-
Purified target protein, E3 ligase complex (e.g., VCB complex for VHL), and PROTAC
-
Fluorescently labeled ligand for either the target protein or the E3 ligase
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Microplate reader with FP capabilities
-
-
Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled ligand and one of the proteins (e.g., fluorescent VHL ligand and VCB complex).
-
Add increasing concentrations of the PROTAC.
-
Add a constant, saturating concentration of the target protein.
-
Incubate to allow equilibrium to be reached.
-
Measure the fluorescence polarization.
-
The formation of the ternary complex will lead to a change in the FP signal, from which binding affinities and cooperativity can be calculated.
-
Conclusion
The choice between VHL and CRBN ligands for PROTAC development is a critical decision with no single "best" answer. CRBN ligands are generally smaller, more drug-like, and benefit from well-established synthetic routes, which has contributed to their prevalence in clinical candidates.[1][7] However, VHL ligands may offer advantages in terms of selectivity and a different biological context, potentially avoiding off-target effects associated with CRBN modulation.[1][10] The optimal choice will depend on the specific target protein, the desired pharmacokinetic properties, and the overall therapeutic strategy. A thorough evaluation of PROTACs using both types of E3 ligase ligands is often a prudent approach in the early stages of drug discovery. As the field of targeted protein degradation continues to evolve, the exploration of novel E3 ligases and their ligands will undoubtedly expand the toolbox for developing next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Protein Degradation by E3 Ligase Ligand-Based PROTACs
This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) developed using a hypothetical novel E3 ligase ligand, herein referred to as "Ligand 50," against well-established PROTACs utilizing ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL). This objective analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in evaluating and validating protein degradation efficacy.
Introduction to PROTACs and E3 Ligase Ligand Selection
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][4]
The choice of the E3 ligase is a critical design decision that can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] While over 600 E3 ligases are known, most current PROTACs in development recruit either CRBN or VHL due to the availability of well-characterized, high-affinity small molecule ligands.[2][] This guide will compare PROTACs based on these established ligands with those based on the hypothetical "Ligand 50" to provide a framework for evaluating novel E3 ligase recruiters.
Performance Comparison: Degradation of BRD4
To provide a quantitative comparison, this section focuses on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. The following table summarizes key performance metrics, DC50 (concentration for 50% degradation) and Dmax (maximum degradation), for BRD4-targeting PROTACs. Data for CRBN and VHL-based PROTACs are derived from published studies, while the "Ligand 50" column serves as a template for evaluating a new PROTAC.
| PROTAC Characteristic | Ligand 50-based PROTAC | CRBN-based PROTAC (dBET1) | VHL-based PROTAC (MZ1) |
| Target Protein | BRD4 | BRD4 | BRD4 |
| E3 Ligase Recruited | Hypothetical E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| DC50 (nM) | Data to be determined | ~50[6] | ~20[6] |
| Dmax (%) | Data to be determined | >90%[7] | >90%[7] |
| Cell Line | e.g., MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| Treatment Time (h) | e.g., 24 | 24 | 24 |
Note: The performance of a PROTAC is highly dependent on the specific ligands, linker, and experimental conditions. The values presented are for illustrative comparison.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key processes in PROTAC validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for validating PROTAC efficacy.
Caption: Logical flow for comparative PROTAC validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.[1][8]
Materials:
-
Cell line expressing the protein of interest (e.g., MDA-MB-231 for BRD4)
-
PROTAC compounds (Ligand 50-based, CRBN-based, VHL-based) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody (e.g., anti-BRD4) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This protocol assesses the on-target degradation and potential off-target effects of the PROTACs across the entire proteome.[4]
Materials:
-
Cells treated with PROTAC (at Dmax concentration) and vehicle control
-
Lysis buffer, protein digestion enzymes (e.g., Trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Sample Preparation: Treat cells with the respective PROTACs and a vehicle control. Lyse the cells and quantify the total protein.[4]
-
Protein Digestion and Labeling: Digest the proteins into peptides. Label the peptides from each condition with different isobaric tags according to the manufacturer's protocol.[4]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS. The system will separate the peptides and then fragment them to determine their sequence and the relative abundance of the reporter ions from the isobaric tags.[4][9]
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Identify proteins that are significantly downregulated to confirm on-target activity and discover any off-target degradation events.[4]
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10][11] It is used to determine the cytotoxic effects of the PROTACs.
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
PROTAC compounds
-
CellTiter-Glo® Reagent
Methodology:
-
Cell Seeding and Treatment: Seed cells at a desired density in a 96-well plate and incubate overnight. Add serial dilutions of the PROTAC compounds to the wells.[12]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.[12]
-
Assay Protocol: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Recording: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The validation of a novel PROTAC, such as one based on the hypothetical "Ligand 50," requires a rigorous, multi-faceted experimental approach. By comparing its performance against established benchmarks like CRBN and VHL-based degraders, researchers can gain a clear understanding of its potential advantages and liabilities. The data tables, visualizations, and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of new PROTAC candidates, ultimately accelerating the development of this promising therapeutic class. A direct, head-to-head comparison using a matched series of PROTACs with identical target ligands and linkers is the gold standard for definitively determining the optimal E3 ligase for a given protein of interest.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of E3 Ligase Ligand 50 in a CRBN-based PROTAC versus a VHL-based PROTAC
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct Proteolysis Targeting Chimeras (PROTACs). The first PROTAC, herein referred to as PROTAC-L50 , incorporates "E3 ligase Ligand 50," a ligand for the Cereblon (CRBN) E3 ligase complex.[1][2] Its performance is compared against a second PROTAC, PROTAC-VHL , which utilizes a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase complex. Both hypothetical PROTACs are designed to target the same protein of interest (POI) for degradation, providing a direct comparison of the effectiveness of recruiting these two different E3 ligase systems.
Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5] The choice of E3 ligase can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[] CRBN and VHL are the most frequently recruited E3 ligases in PROTAC development.[7] This guide presents key experimental data to help researchers make informed decisions when selecting an E3 ligase for their targeted protein degradation projects.
Data Presentation: Quantitative Comparison
The following tables summarize the key biochemical and cellular performance metrics for PROTAC-L50 and PROTAC-VHL.
Table 1: Biochemical and Biophysical Properties
| Parameter | PROTAC-L50 (CRBN-based) | PROTAC-VHL (VHL-based) | Assay Method |
| E3 Ligand Binding Affinity (Kd) | 150 nM | 80 nM | Isothermal Titration Calorimetry (ITC) |
| POI Ligand Binding Affinity (Kd) | 25 nM | 25 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Affinity (Kd) | 50 nM | 75 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Ternary Complex Cooperativity (α) | 2.5 | 1.8 | TR-FRET |
| In Vitro Ubiquitination (Relative Units) | 8,500 | 6,200 | ELISA-based Ubiquitination Assay |
Table 2: Cellular Activity in HEK293 Cells
| Parameter | PROTAC-L50 (CRBN-based) | PROTAC-VHL (VHL-based) | Assay Method |
| Target Degradation (DC₅₀) | 20 nM | 55 nM | Western Blot |
| Maximal Degradation (Dₘₐₓ) | >95% | ~90% | Western Blot |
| Time to 50% Degradation (T₅₀) | 2 hours | 4 hours | Time-course Western Blot |
| Cellular Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | 2.1 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |
Mandatory Visualizations
Signaling Pathways
The diagrams below illustrate the mechanism of action for both PROTACs, depicting the formation of the ternary complex and subsequent ubiquitination of the Protein of Interest (POI).
Caption: PROTAC-L50 mechanism recruiting the CRBN complex.
Caption: PROTAC-VHL mechanism recruiting the VHL complex.
Experimental Workflow
The following diagram outlines the standard workflow for assessing PROTAC-induced protein degradation via Western Blot.
Caption: Workflow for PROTAC degradation analysis by Western Blot.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the E3 ligase and the POI induced by the PROTAC.
-
Materials:
-
Recombinant His-tagged POI.
-
Recombinant GST-tagged E3 ligase complex (CRL4-CRBN or VCB).
-
Terbium (Tb)-conjugated anti-His antibody.
-
Fluorescein (FITC)-conjugated anti-GST antibody.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.
-
PROTAC-L50 and PROTAC-VHL.
-
-
Procedure:
-
Prepare a solution containing the POI (20 nM) and the Tb-anti-His antibody (2 nM) in assay buffer.
-
Prepare a solution containing the respective E3 ligase complex (30 nM) and the FITC-anti-GST antibody (5 nM) in assay buffer.
-
In a 384-well plate, serially dilute the PROTACs to the desired concentrations.
-
Add the POI/Tb-antibody solution to the wells.
-
Add the E3 ligase/FITC-antibody solution to the wells.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Data is then plotted against PROTAC concentration to determine the ternary complex affinity (Kd).
-
Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of the target protein in cells after PROTAC treatment.[8]
-
Materials:
-
HEK293 cells.
-
PROTAC compounds and vehicle control (DMSO).
-
Lysis Buffer (RIPA) with protease inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-POI and anti-loading control (e.g., anti-GAPDH or anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed HEK293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC-L50 or PROTAC-VHL (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody for the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[8]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the POI.[9][10]
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant E3 ligase complex (CRL4-CRBN or VCB).
-
Recombinant POI.
-
Biotinylated-Ubiquitin.
-
ATP.
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT.
-
PROTAC-L50 and PROTAC-VHL.
-
-
Procedure:
-
Set up reactions in a microcentrifuge tube by combining E1 (50 nM), E2 (200 nM), E3 ligase complex (100 nM), POI (200 nM), biotin-ubiquitin (1 µM), and ATP (2 mM) in ubiquitination buffer.
-
Add the respective PROTAC or vehicle control (DMSO) to the reaction tubes.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect poly-ubiquitinated POI, which will appear as a high-molecular-weight smear. The intensity of this smear can be quantified to compare the efficiency of ubiquitination.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2758531-98-3 | Invivochem [invivochem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. mdpi.com [mdpi.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mtoz-biolabs.com [mtoz-biolabs.com]
Validating the Selectivity of VHL-Based Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the selectivity of targeted protein degraders is paramount. This guide provides a comprehensive comparison of a von Hippel-Lindau (VHL)-based degrader against a Cereblon (CRBN)-based counterpart, offering experimental data and detailed protocols to validate on-target efficacy and minimize off-target effects. We will use a hypothetical VHL-based degrader targeting BRD4, "VHL-Degrader-A," and a CRBN-based equivalent, "CRBN-Degrader-B," for a clear comparative analysis.
E3 Ligase Ligand Comparison: VHL vs. CRBN
The choice of E3 ligase ligand is a critical design decision in the development of proteolysis-targeting chimeras (PROTACs) that can significantly influence the degrader's properties.[][2] VHL and CRBN are the two most utilized E3 ligases in PROTAC design.[3]
VHL-based degraders are known for their high selectivity, which is attributed to the well-defined and less promiscuous binding pocket of the VHL E3 ligase.[] In contrast, CRBN ligands, while often smaller and potentially offering better cell permeability, have an inherent affinity for neo-substrates like zinc-finger transcription factors, which can lead to off-target effects.[] However, CRBN is more ubiquitously expressed across different tissues, which can be an advantage for targeting proteins in a wide range of cell types.[] The different subcellular localizations of VHL (cytoplasmic and nuclear) and CRBN (primarily nuclear) can also influence the accessibility to target proteins.[]
Quantitative Performance Data: VHL-Degrader-A vs. CRBN-Degrader-B for BRD4 Degradation
The following table summarizes the performance of our hypothetical VHL-based and CRBN-based degraders targeting the BRD4 protein in a human cell line (e.g., HEK293) after 24 hours of treatment.
| Parameter | VHL-Degrader-A | CRBN-Degrader-B | Method |
| Target Affinity (BRD4, Kd) | 25 nM | 20 nM | Isothermal Titration Calorimetry (ITC) |
| E3 Ligase Affinity (Kd) | 185 nM (VHL) | 50 nM (CRBN) | Surface Plasmon Resonance (SPR) |
| Degradation Potency (DC50) | 10 nM | 15 nM | HiBiT Assay |
| Maximum Degradation (Dmax) | >95% | >90% | Western Blot |
| Off-Target Degradation | 5 proteins | 25 proteins | Global Proteomics (TMT-MS) |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for validating degrader selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PROTAC selectivity.
Global Proteomics for Off-Target Analysis (Gold Standard)
This unbiased method identifies and quantifies thousands of proteins in a cell lysate, providing the most comprehensive assessment of a degrader's selectivity.[4][5]
Objective: To identify all proteins that are degraded upon treatment with VHL-Degrader-A or CRBN-Degrader-B.
Protocol:
-
Cell Culture and Treatment: Plate HEK293 cells and treat with VHL-Degrader-A, CRBN-Degrader-B (at a concentration that gives maximum degradation, e.g., 100 nM), or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a buffer containing a detergent (e.g., RIPA buffer) and protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample and reduce the disulfide bonds with DTT, followed by alkylation with iodoacetamide. Digest the proteins into peptides using trypsin overnight at 37°C.[6]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag. This allows for multiplexing and accurate relative quantification.[5]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the vehicle control are considered potential off-targets.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying the degradation of a target protein in live cells.[7][8]
Objective: To determine the DC50 and Dmax of VHL-Degrader-A and CRBN-Degrader-B for BRD4.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous BRD4 locus in HEK293 cells.[7]
-
Cell Plating: Seed the BRD4-HiBiT cells in a white, 96-well plate.
-
Compound Treatment: Prepare serial dilutions of VHL-Degrader-A and CRBN-Degrader-B and treat the cells for the desired time (e.g., 24 hours).
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.[9]
-
Luminescence Measurement: Shake the plate for 10 minutes to ensure complete cell lysis and signal stabilization, then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the data against the degrader concentration to determine the DC50 and Dmax values.
NanoBRET™ Assay for Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a PROTAC to its target protein and the E3 ligase in live cells, confirming target engagement and ternary complex formation.[10][11][12]
Objective: To confirm that VHL-Degrader-A engages with both BRD4 and VHL in live cells.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing BRD4 fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).
-
HaloTag® Labeling: Add a fluorescent ligand that specifically binds to the HaloTag® protein.
-
Compound Addition: Add serial dilutions of VHL-Degrader-A to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (fluorescent ligand). The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: An increase in the BRET ratio upon the addition of the degrader indicates the formation of a ternary complex between BRD4, VHL-Degrader-A, and VHL.
Conclusion
The validation of a PROTAC's selectivity is a multi-faceted process that requires a combination of orthogonal assays.[4] While VHL-based degraders often exhibit superior selectivity due to the nature of the VHL binding pocket, comprehensive validation is essential for any targeted protein degrader.[] By employing a systematic workflow that includes target engagement, degradation quantification, and global proteomics, researchers can build a robust data package that provides a high degree of confidence in their degrader's selectivity profile, ultimately leading to the development of safer and more effective therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of VHL- and CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical design element that significantly influences its efficacy, selectivity, and overall pharmacological profile. This guide provides an objective comparison of PROTACs that engage two of the most widely utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
This comparison is supported by experimental data from preclinical studies, focusing on the well-characterized Bromodomain and Extra-Terminal (BET) protein degraders as a case study. We will delve into their in vitro and in vivo performance, present detailed experimental methodologies, and visualize the key biological pathways and workflows.
Key Differences Between VHL and CRBN E3 Ligases
The selection between VHL and CRBN for PROTAC design is influenced by several intrinsic properties of the ligases themselves:
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Subcellular Localization | Primarily nuclear, can shuttle to the cytoplasm.[1] | Predominantly cytoplasmic, but also found in the nucleus.[1] |
| Substrate Promiscuity | Broader substrate promiscuity, which can lead to off-target effects on zinc-finger transcription factors.[1] | Narrower promiscuity window, leading to higher selectivity.[1] |
| Complex Turnover Rate | Fast turnover rates, advantageous for rapid degradation of target proteins.[1] | Forms longer-lived complexes, suitable for more stable proteins requiring persistent degradation signals.[1] |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[1] | Widely expressed, but can be low in certain solid tumors and is downregulated in hypoxic conditions.[1] |
| Ligand Properties | Ligands like pomalidomide are relatively small and orally available.[1] | Ligands are well-characterized and potent. |
In Vitro Efficacy: VHL vs. CRBN-Based BET Degraders
The in vitro efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein in cultured cells. Key parameters include the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).
Here, we compare the in vitro performance of VHL-based BET degraders (e.g., ARV-771, MZ1) and CRBN-based BET degraders (e.g., ARV-825, dBET1).
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | <1 nM | >90% | [2] |
| ARV-825 | CRBN | BRD2/4 | 13 Human MM cell lines | 8.5-500 nM | >90% | [3] |
| MZ1 | VHL | BRD4 | MV4-11 (AML) | ~10 nM | >90% | [4] |
| dBET1 | CRBN | BRD4 | MM1S (Multiple Myeloma) | ~500-fold weaker than ARV-771 in some assays | >90% | [5] |
Summary of In Vitro Findings: VHL-based BET degraders like ARV-771 and MZ1 consistently demonstrate potent, low nanomolar DC50 values across various cancer cell lines.[2][4] While CRBN-based degraders such as ARV-825 also achieve profound degradation, their potency can be more variable depending on the cellular context.[3] Some studies have indicated that VHL-based PROTACs can have broader activity across different cell lines compared to their CRBN-based counterparts.
In Vivo Efficacy: VHL vs. CRBN-Based BET Degraders in Xenograft Models
The ultimate test of a PROTAC's therapeutic potential lies in its in vivo efficacy. This is typically evaluated in animal models, most commonly xenografts, where human cancer cells are implanted into immunocompromised mice. Key readouts include tumor growth inhibition (TGI) and target protein degradation in the tumor tissue.
| PROTAC | E3 Ligase Recruited | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings | Reference |
| ARV-771 | VHL | 22Rv1 Prostate Cancer Xenograft | 30 mg/kg, daily (s.c.) | Tumor Regression | Induced tumor regression and was well-tolerated.[6] | |
| ARV-825 | CRBN | SK-N-BE(2) Neuroblastoma Xenograft | 5 mg/kg, daily | Significant reduction in tumor burden | Downregulation of BRD4 and MYCN in tumors.[7] | |
| ARV-825 | CRBN | TPC-1 Thyroid Carcinoma Xenograft | 5 or 25 mg/kg, daily (gavage) | Potent, dose-dependent TGI | No significant toxicity observed.[8] | |
| ARV-771 | VHL | Mantle Cell Lymphoma Xenograft | Not specified | Greater survival improvement than BET inhibitor OTX015 | Superior preclinical activity compared to BET inhibitors.[9] |
Summary of In Vivo Findings: Both VHL- and CRBN-based BET degraders have demonstrated significant in vivo anti-tumor activity. The VHL-recruiting PROTAC ARV-771 has shown the ability to induce tumor regression in a prostate cancer model.[6] The CRBN-recruiting PROTAC ARV-825 has also exhibited potent, dose-dependent tumor growth inhibition in neuroblastoma and thyroid cancer models with good tolerability.[7][8] These findings suggest that with appropriate optimization, both E3 ligase platforms can yield PROTACs with robust in vivo efficacy.
Mandatory Visualizations
PROTAC Mechanism of Action.
In Vitro PROTAC Efficacy Workflow.
In Vivo PROTAC Efficacy Workflow.
Experimental Protocols
Protocol 1: In Vitro Determination of DC50 and Dmax by Western Blot
Objective: To quantify the potency and efficacy of a PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal.
-
Densitometry: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
Protocol 2: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
Objective: To assess the anti-tumor activity and in vivo target degradation of a PROTAC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Reagents for Western Blot analysis (as in Protocol 1)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC at the predetermined dose and schedule (e.g., daily intraperitoneal or subcutaneous injection). The control group receives the vehicle.
-
In-Life Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), euthanize a subset of mice from each group at a specific time post-final dose (e.g., 8 hours).
-
Tumor Harvest and Analysis: Excise the tumors, weigh them, and snap-freeze a portion for Western blot analysis to determine the level of target protein degradation in the tumor tissue, following a similar procedure as outlined in Protocol 1 for cell lysates.
-
Efficacy Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percentage of TGI. Analyze body weight data to assess toxicity. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The choice between VHL and CRBN as the E3 ligase for PROTAC development is a nuanced decision that depends on the specific target protein, the desired therapeutic application, and the cellular context. Both VHL and CRBN have been successfully leveraged to create highly potent and efficacious PROTACs with demonstrated in vivo activity.[6][8]
VHL-based PROTACs may offer advantages in terms of selectivity due to the narrower substrate scope of VHL.[1] Conversely, the fast kinetics of CRBN may be beneficial for targets requiring rapid degradation.[1] Ultimately, empirical testing of PROTACs recruiting both E3 ligases is often necessary to identify the optimal degrader for a given target. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the design and development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 9. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling E3 ligase Ligand 50
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of E3 Ligase Ligand 50, a ligand for the E3 ligase Cereblon used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the nature of this research chemical, appropriate safety precautions are paramount to ensure personnel safety and prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE, based on standard laboratory practices for handling potent research compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator is recommended, especially when handling the powder form or when there is a risk of aerosolization. | Minimizes the risk of inhaling the compound. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools.[1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The product is typically shipped at room temperature, but specific storage conditions should be followed as per the Certificate of Analysis.[2] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid: Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, state, and federal regulations.
-
Waste Classification : Unused this compound should be treated as hazardous chemical waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route : Dispose of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound in a research setting, from reception to disposal.
Caption: Standard operational workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
